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  • Product: H-D-Lys(2-CL-Z)-OH
  • CAS: 201014-19-9

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of H-D-Lys(2-Cl-Z)-OH in Dimethylformamide (DMF) and Dichloromethane (DCM)

Executive Summary This technical guide provides an in-depth analysis of the solubility of H-D-Lys(2-Cl-Z)-OH, a critical protected amino acid derivative used in peptide synthesis, in two common organic solvents: Dimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility of H-D-Lys(2-Cl-Z)-OH, a critical protected amino acid derivative used in peptide synthesis, in two common organic solvents: Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility characteristics of this reagent is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification efficiency, and overall success in synthetic workflows. This document synthesizes theoretical principles with available empirical data and provides a robust experimental protocol for in-lab solubility determination. We will explore the physicochemical properties of the solute and solvents to explain the observed solubility behaviors and offer field-proven insights for handling this compound.

Physicochemical Foundations of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The unique structure of H-D-Lys(2-Cl-Z)-OH, featuring both polar and nonpolar moieties, makes its solubility highly dependent on the solvent's properties.

Solute: H-D-Lys(2-Cl-Z)-OH

H-D-Lys(2-Cl-Z)-OH is a D-lysine derivative where the alpha-amino group (α-NH₂) and the carboxylic acid group (-COOH) are unprotected, while the side-chain epsilon-amino group (ε-NH₂) is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

  • Zwitterionic Character : The free α-amino and carboxyl groups can exist in a zwitterionic state (NH₃⁺ and COO⁻), imparting significant polarity and the ability to form strong ionic and hydrogen-bonding interactions.

  • Hydrophobic Moiety : The 2-Cl-Z protecting group is large and predominantly hydrophobic. The benzene ring and chloro-substituent contribute to van der Waals forces and can participate in π-stacking interactions.

The solubility of this molecule is a delicate balance between the high polarity of the amino acid backbone and the hydrophobicity of the protecting group.

Solvents: DMF and DCM
  • Dimethylformamide (DMF) : DMF is a polar aprotic solvent with a high dielectric constant (36.7) and a large dipole moment.[1] It is an excellent hydrogen bond acceptor and is considered a "universal solvent" for its ability to dissolve a wide range of both polar and nonpolar compounds.[2][3] Its miscibility with water and most organic solvents makes it highly versatile.[4]

  • Dichloromethane (DCM) : DCM, or methylene chloride, is a polar aprotic solvent, but it is significantly less polar than DMF, with a dielectric constant of 8.93.[5] It is a volatile solvent effective at dissolving a broad range of organic compounds due to its ability to engage in dipole-dipole and van der Waals interactions.[6][7][8][9]

Diagram 1: Molecular Structures and Key Intermolecular Forces

G Figure 1: Key Molecular Structures and Interaction Sites cluster_solute H-D-Lys(2-Cl-Z)-OH cluster_solvents Solvents solute Structure: H-D-Lys(2-Cl-Z)-OH zwitterion Zwitterionic Head (α-NH3+, -COO-) Polar, H-Bonding, Ionic solute->zwitterion Polar End protecting_group 2-Cl-Z Group (Side-Chain) Nonpolar, Hydrophobic solute->protecting_group Nonpolar End DMF DMF (Dimethylformamide) Polar Aprotic, H-Bond Acceptor zwitterion->DMF Strong Interaction (H-Bonding, Dipole-Dipole) DCM DCM (Dichloromethane) Less Polar Aprotic zwitterion->DCM Weak Interaction protecting_group->DMF Favorable Interaction protecting_group->DCM Strong Interaction (van der Waals)

Caption: Molecular features governing solubility.

Solubility Profile and Theoretical Analysis

Solubility in Dimethylformamide (DMF)

High solubility is expected and observed. The strong polar aprotic nature of DMF makes it an exceptional solvent for H-D-Lys(2-Cl-Z)-OH.

  • Causality : DMF's high dielectric constant effectively shields the charges of the zwitterionic backbone, overcoming the strong crystal lattice energy of the solid solute. Furthermore, the carbonyl oxygen of DMF acts as a potent hydrogen bond acceptor, readily solvating the α-NH₃⁺ group. Its organic nature also accommodates the large, hydrophobic 2-Cl-Z group.

  • Supporting Data : While direct quantitative data for the title compound is not published, a closely related analog, Boc-D-Lys(2-Cl-Z)-OH , is reported to be clearly soluble in DMF at a concentration of 1 mmole in 2 ml (which corresponds to approximately 207 mg/mL). Given the structural similarities, a high solubility for H-D-Lys(2-Cl-Z)-OH in DMF is a reliable extrapolation.

Solubility in Dichloromethane (DCM)

Low to moderate solubility is expected. DCM is a much weaker solvent for this compound compared to DMF.

  • Causality : DCM's lower polarity and inability to act as a strong hydrogen bond acceptor mean it cannot effectively solvate the zwitterionic portion of the molecule. The ionic interactions holding the solute in its crystal lattice are too strong for DCM to overcome efficiently. While the 2-Cl-Z group is readily dissolved by DCM, the insolubility of the amino acid backbone dominates. Solubility may be slightly improved if the zwitterionic character is masked, for example, by forming an HCl salt, as seen with similar compounds that are soluble in DCM.[10]

  • Practical Insight : In synthetic applications, if a reaction requires DCM, H-D-Lys(2-Cl-Z)-OH may form a slurry or suspension rather than a true solution, which can impact reaction kinetics and completeness.

Summary of Solubility Data
CompoundSolventSolubilityRationale / Data Source
H-D-Lys(2-Cl-Z)-OH DMF High / Soluble Strong polar interactions. Analog data shows solubility >200 mg/mL.
H-D-Lys(2-Cl-Z)-OH DCM Low / Sparingly Soluble Poor solvation of the zwitterionic backbone.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following self-validating protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the solute concentration in the supernatant.

Materials and Equipment
  • H-D-Lys(2-Cl-Z)-OH (powder form)

  • Anhydrous DMF and DCM

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or rotator

  • Benchtop centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pipettes

  • Pre-weighed glass vials for gravimetric analysis

Step-by-Step Methodology
  • Preparation : Add an excess amount of H-D-Lys(2-Cl-Z)-OH to a vial (e.g., add 200 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a standard temperature (e.g., 25°C). Allow the slurry to equilibrate for at least 24 hours. This ensures the solution is fully saturated.

  • Phase Separation : Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid.[11] This creates a clear supernatant.

  • Supernatant Extraction : Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a pipette. For added certainty, pass the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification (Gravimetric Method) :

    • Dispense the filtered supernatant into a pre-weighed, labeled glass vial.

    • Record the exact weight of the vial plus the solution.

    • Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight is achieved.

    • Record the final weight of the vial plus the dried solute.

  • Calculation :

    • Mass of Solute = (Final weight) - (Tare weight of vial)

    • Mass of Solvent = (Weight of vial + solution) - (Final weight)

    • Solubility (mg/mL) = (Mass of Solute in mg) / (Volume of Solvent in mL, calculated from mass and density)

Diagram 2: Experimental Workflow for Solubility Determination

G Figure 2: Workflow for Empirical Solubility Measurement A Step 1: Add Excess Solute to Solvent in Vial B Step 2: Equilibrate (24h at 25°C with shaking) A->B C Step 3: Centrifuge (10,000 x g, 10 min) B->C D Step 4: Extract & Filter (0.22 µm syringe filter) C->D E Step 5: Gravimetric Analysis (Evaporate solvent, weigh residue) D->E F Step 6: Calculate Solubility (mg/mL or mol/L) E->F

Caption: Protocol for quantitative solubility measurement.

Conclusion and Recommendations

H-D-Lys(2-Cl-Z)-OH exhibits high solubility in DMF, making it an ideal solvent for reactions and stock solutions. Conversely, its solubility in DCM is expected to be limited due to the compound's zwitterionic nature. For workflows requiring DCM, researchers should anticipate the need for co-solvents or accept slurry conditions. It is strongly recommended to perform empirical solubility tests using the provided protocol to determine the precise limits for specific applications, as factors like solute purity and ambient temperature can influence the results.

References

  • Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Dichloromethane. Retrieved from [Link]

  • ICAIS. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF. Retrieved from [Link]

  • Chem-Station. (2023). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Retrieved from [Link]

  • Lab Alley. (n.d.). Dichloromethane And Its Uses. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Peptide Solubility Guidelines: Tech Tip. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Tris(hydroxymethyl)aminomethane. Retrieved from [Link]

  • GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]

  • Chemball. (n.d.). Tris Hydroxymethyl Aminomethane Supplier, CAS 77-86-1. Retrieved from [Link]

  • Merck. (n.d.). Boc-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • BioCrick. (n.d.). Fmoc-Lys-OH.HCl | CAS:139262-23-0. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to H-D-Lys(2-CL-Z)-OH: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of H-D-Lys(2-CL-Z)-OH, a critical building block in modern peptide synthesis. We will explore its chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of H-D-Lys(2-CL-Z)-OH, a critical building block in modern peptide synthesis. We will explore its chemical properties, delve into the rationale behind its synthesis and purification, and discuss its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for professionals in the fields of chemical biology, medicinal chemistry, and pharmaceutical development.

Core Characteristics of H-D-Lys(2-CL-Z)-OH

H-D-Lys(2-CL-Z)-OH, also known by its synonyms Boc-D-Lys(2-Cl-Z)-OH and Nα-Boc-Nε-(2-chloro-Z)-D-lysine, is a derivative of the amino acid D-lysine.[1][2] It is specifically designed for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The strategic placement of protecting groups on the lysine side chain is paramount for the controlled, sequential addition of amino acids to a growing peptide chain.

The key features of this compound are the tert-butyloxycarbonyl (Boc) group protecting the α-amino group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the ε-amino group of the D-lysine side chain. This orthogonal protection scheme is fundamental to its utility, allowing for the selective removal of the Boc group under acidic conditions to enable peptide bond formation, while the more robust 2-Cl-Z group remains intact to prevent unwanted side reactions.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of H-D-Lys(2-CL-Z)-OH are summarized in the table below.

PropertyValueReferences
CAS Number 57096-11-4[1][2][3][4][5]
Molecular Formula C₁₉H₂₇ClN₂O₆[1][3]
Molecular Weight 414.88 g/mol [1]
Appearance White to off-white powder[1][3]
Purity ≥98% (typically by HPLC)[3]

Synthesis and Purification: A Mechanistic Perspective

The synthesis of H-D-Lys(2-CL-Z)-OH is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The causality behind the experimental choices lies in the differential reactivity of the α- and ε-amino groups of the D-lysine starting material.

Experimental Protocol: Synthesis of H-D-Lys(2-CL-Z)-OH
  • Protection of the α-amino group: The synthesis typically commences with the protection of the α-amino group of D-lysine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This selectively forms Boc-D-Lys-OH, leaving the ε-amino group available for the subsequent reaction. The choice of the Boc group is strategic due to its stability under a wide range of conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).

  • Protection of the ε-amino group: The ε-amino group of Boc-D-Lys-OH is then protected with 2-chlorobenzyl chloroformate. This reaction is also carried out under basic conditions to neutralize the HCl byproduct. The 2-chloro-Z group is selected for its enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group, providing a wider window of orthogonality for deprotection strategies in complex peptide synthesis.

  • Purification and Characterization: The final product, H-D-Lys(2-CL-Z)-OH, is typically purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts. The purity is then rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC), and the identity of the compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-D-Lys(2-CL-Z)-OH is as a building block in Boc-chemistry solid-phase peptide synthesis. Its unique protection scheme allows for the incorporation of a D-lysine residue at a specific position within a peptide sequence. The D-configuration is often introduced to increase the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates.

Workflow for Incorporation of H-D-Lys(2-CL-Z)-OH in SPPS

The following diagram illustrates the typical workflow for incorporating H-D-Lys(2-CL-Z)-OH into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin-Bound Peptide Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection 1. Neutralization Neutralization (DIPEA in DMF) Boc_Deprotection->Neutralization 2. Coupling Coupling: H-D-Lys(2-CL-Z)-OH + Coupling Reagent (e.g., HBTU) Neutralization->Coupling 3. Washing Washing Steps (DMF, DCM) Coupling->Washing 4. Final_Peptide Resin-Bound Peptide with incorporated D-Lys(2-CL-Z) Washing->Final_Peptide 5.

SPPS workflow for D-Lys(2-CL-Z) incorporation.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain. The choice of coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is critical for ensuring efficient peptide bond formation.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the 2-Cl-Z group, must be removed. The 2-Cl-Z group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] The choice of cleavage cocktail is dependent on the overall composition of the peptide to minimize side reactions.

Conclusion

H-D-Lys(2-CL-Z)-OH is an indispensable tool for the modern peptide chemist. Its well-defined chemical properties and the strategic implementation of orthogonal protecting groups provide the precision and control necessary for the synthesis of complex and therapeutically relevant peptides. A thorough understanding of its synthesis, handling, and application in SPPS is essential for researchers and scientists working at the forefront of drug discovery and development.

References

  • LookChem. Cas 57096-11-4,Boc-N'-(2-chloro-Cbz)-D-lysine. [Link]

  • Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

  • Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Application of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group in Peptide Synthesis

Introduction: The Imperative of Orthogonal Protection in Modern Peptide Chemistry In the intricate discipline of peptide synthesis, the strategic management of reactive functional groups is paramount to achieving the des...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Protection in Modern Peptide Chemistry

In the intricate discipline of peptide synthesis, the strategic management of reactive functional groups is paramount to achieving the desired sequence with high fidelity and yield.[1] This is accomplished through the use of protecting groups, which temporarily mask the reactivity of α-amino groups, α-carboxyl groups, and various amino acid side chains.[2][3] The success of complex multi-step syntheses, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of orthogonality : the ability to selectively remove one class of protecting groups under specific conditions without affecting others.[4]

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) groups form the bedrock of the two dominant SPPS strategies, the synthesis of complex, modified, or branched peptides often necessitates a third tier of protection.[5] The benzyloxycarbonyl (Z or Cbz) group, a classic amine protecting group, laid the foundation for modern peptide chemistry.[5][6] However, its stability profile can be modulated by substitution on the benzyl ring. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a halogenated analogue, emerges as a robust and versatile tool, particularly within the Boc/Bzl protection strategy. Its enhanced acid stability relative to the parent Z group provides a critical advantage, ensuring its integrity through numerous cycles of Nα-Boc deprotection while remaining cleavable under distinct, controlled conditions.[7][8]

This guide provides a comprehensive analysis of the 2-Cl-Z group, detailing its stability profile, cleavage mechanisms, strategic applications, and associated experimental protocols from the perspective of field-proven application science.

Chapter 1: Physicochemical Properties and Stability Profile

The defining characteristic of the 2-Cl-Z group is its carefully tuned stability, derived from the electronic properties of its structure. The presence of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring inductively stabilizes the benzylic C-O bond. This stabilization renders the group significantly more resistant to acid-mediated cleavage than the unsubstituted Z group, a crucial feature for its application in Boc-SPPS, which involves repeated exposure to trifluoroacetic acid (TFA).[7][8]

The stability of the 2-Cl-Z group can be summarized across the common reaction conditions encountered in peptide synthesis, establishing its orthogonal nature relative to the primary Nα-protecting groups.

Data Presentation: Comparative Stability of Amine Protecting Groups
Protecting GroupDeprotection ConditionStability of 2-Cl-Z GroupRationale & References
Fmoc Mild Base (e.g., 20% piperidine in DMF)Stable The carbamate linkage is not susceptible to base-catalyzed elimination under these conditions.[5]
Boc Moderate Acid (e.g., 25-50% TFA in DCM)Stable The electron-withdrawing 2-chloro substituent enhances stability against moderate acidolysis.[7][8]
2-Cl-Z Strong Acid (e.g., anhydrous HF)Labile Strong acids are required to protonate and facilitate the SN1 cleavage of the stabilized benzylic C-O bond.[9][10]
2-Cl-Z Catalytic Hydrogenolysis (H₂, Pd/C)Labile The benzylic C-O bond is susceptible to reductive cleavage on a palladium catalyst surface.[6]
Visualization: Orthogonality in Protecting Group Strategies

The following diagram illustrates the concept of orthogonality, showcasing how different protecting groups (Fmoc, Boc, and 2-Cl-Z) can be addressed selectively by employing distinct chemical reagents, enabling precise, multi-step synthetic routes.

Orthogonality Peptide Fully Protected Peptide (Fmoc-AA, Boc-AA, Lys(2-Cl-Z)) Fmoc_Removed Fmoc Group Removed Peptide->Fmoc_Removed Piperidine/DMF Boc_Removed Boc Group Removed Peptide->Boc_Removed TFA/DCM ClZ_Removed 2-Cl-Z Group Removed Peptide->ClZ_Removed Anhydrous HF or H₂/Pd-C

Caption: Orthogonal removal of Fmoc, Boc, and 2-Cl-Z groups.

Chapter 2: Cleavage Mechanisms and Methodologies

The removal of the 2-Cl-Z group is a critical step that must be executed efficiently and without inducing side reactions. The two primary methods, strong acidolysis and catalytic hydrogenolysis, operate via fundamentally different mechanisms, offering flexibility to the synthetic chemist.

Section 2.1: Strong Acidolysis (HF Cleavage)

The most common method for cleaving the 2-Cl-Z group, especially in the context of Boc-SPPS, is treatment with strong, anhydrous acids like hydrogen fluoride (HF).[9][10]

Causality of Experimental Choice: The cleavage proceeds via an SN1 mechanism. The acid protonates the carbamate oxygen, weakening the benzylic C-O bond. Subsequent departure of the carbamic acid moiety generates a resonance-stabilized 2-chlorobenzyl carbocation.[11] This highly reactive electrophilic species is the primary source of potential side reactions. To mitigate this, scavengers are essential additives in the cleavage cocktail.[9] Anisole, for instance, acts as an electrophilic sink, undergoing Friedel-Crafts alkylation by the carbocation, thereby preventing it from modifying sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[9][11]

This protocol is intended for experienced personnel using a dedicated HF cleavage apparatus. Anhydrous HF is extremely corrosive and toxic.

  • Preparation: Transfer the dry peptide-resin (e.g., 100 mg) to a Kel-F reaction vessel. Add a magnetic stir bar.

  • Scavenger Addition: Add the scavenger mixture. A common choice for peptides containing Lys(2-Cl-Z) is a 90:5:5 (v/v/v) mixture of HF:p-cresol:p-thiocresol or HF:anisole. For 100 mg of resin, approximately 1 mL of scavenger mixture is typically used.

  • HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Under vacuum, carefully distill anhydrous HF into the reaction vessel. Approximately 10 mL of liquid HF per gram of peptide-resin is standard.[11]

  • Reaction: Transfer the reaction vessel to an ice-water bath (0 °C) and stir for 1 hour. Note: For groups like Arg(Tos) and Lys(2-Cl-Z), cleavage can be slow below -5 °C, potentially requiring longer reaction times or temperatures closer to 0 °C for complete removal.[10]

  • HF Removal: After the reaction, remove the HF by evaporation under a steady stream of nitrogen gas or under vacuum, ensuring the vapor is passed through a calcium oxide trap.[10]

  • Peptide Precipitation: Once the resin appears dry, add cold diethyl ether (~10 mL) to the vessel. Stir or vortex to break up the resin cake and precipitate the crude peptide.

  • Washing: Filter the peptide/resin slurry through a polypropylene filter. Wash the collected precipitate several times with cold diethyl ether to remove scavengers and their alkylated byproducts.

  • Extraction & Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). Filter away the resin beads. Lyophilize the aqueous solution to obtain the crude peptide powder.

Section 2.2: Catalytic Hydrogenolysis

An alternative, milder method for 2-Cl-Z cleavage is catalytic hydrogenolysis. This technique is particularly useful in solution-phase synthesis or when the peptide is sensitive to strong acids.

Causality of Experimental Choice: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[12] The benzylic C-O bond is reductively cleaved by hydrogen. This process generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the deprotected amine, carbon dioxide, and 2-chlorotoluene.[6] The key advantage is the mildness of the conditions. However, this method is incompatible with peptides containing sulfur (methionine, cysteine), as sulfur compounds can poison the palladium catalyst.[1]

  • Setup: Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically at atmospheric pressure or slightly above using a balloon.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Visualization: Cleavage Pathways of the 2-Cl-Z Group

CleavagePathways StartZ Lys(2-Cl-Z)-Peptide R-NH-(C=O)-O-CH₂-Ar-Cl HF_Pathway Strong Acidolysis (Anhydrous HF) StartZ->HF_Pathway H2_Pathway Catalytic Hydrogenolysis (H₂, Pd/C) StartZ->H2_Pathway Carbocation Intermediate 2-Cl-Benzyl Cation Cl-Ar-CH₂⁺ HF_Pathway->Carbocation Sₙ1 Mechanism CarbamicAcid Intermediate Unstable Carbamic Acid R-NH-COOH H2_Pathway->CarbamicAcid Reductive Cleavage Final_Amine Deprotected Peptide R-NH₂ Carbocation->Final_Amine + H₂O (after workup) CarbamicAcid->Final_Amine - CO₂ (Decarboxylation)

Caption: The two primary mechanisms for 2-Cl-Z group removal.

Chapter 3: Strategic Applications in Peptide Synthesis

The robust stability profile of the 2-Cl-Z group makes it a cornerstone for side-chain protection in specific synthetic strategies.

Section 3.1: Lysine Side-Chain Protection in Boc-SPPS

The primary application of the 2-Cl-Z group is the protection of the ε-amino group of lysine in Boc-SPPS.[8][13] In this strategy, the Nα-Boc group is removed at every cycle using a moderate acid like TFA.[5] The Lys(2-Cl-Z) side chain must, therefore, be completely stable to these conditions to prevent branching or premature deprotection. The 2-Cl-Z group fulfills this requirement perfectly, remaining intact through dozens of TFA treatment cycles.[7] It is then removed during the final step when the peptide is cleaved from the resin using a strong acid like HF, which simultaneously removes other benzyl-based side-chain protecting groups (e.g., Bzl ethers on Ser/Thr, Tos on Arg).[8][9]

Visualization: Workflow of a Boc-SPPS Elongation Cycle

BocSPPS_Workflow Start Resin-AA(n)-Lys(2-Cl-Z)-... Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Start->Deprotection 2-Cl-Z is stable Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA(n+1), Activator) Neutralization->Coupling EndCycle Resin-AA(n+1)-AA(n)-Lys(2-Cl-Z)-... Coupling->EndCycle Repeat Repeat n times EndCycle->Repeat Cleavage Final Cleavage (Anhydrous HF) EndCycle->Cleavage 2-Cl-Z is cleaved Repeat->Deprotection FinalPeptide Free Peptide (All protecting groups removed) Cleavage->FinalPeptide

Caption: Role of Lys(2-Cl-Z) during a Boc-SPPS cycle.

Chapter 4: Potential Side Reactions and Mitigation

While robust, the use of the 2-Cl-Z group is not without potential pitfalls, primarily related to its cleavage.

  • Alkylation by 2-Chlorobenzyl Cation: As discussed, this is the most significant risk during strong acid cleavage.[11] The electrophilic carbocation generated can attack nucleophilic residues.

    • Mitigation: This side reaction is effectively suppressed by using an adequate concentration of appropriate scavengers in the cleavage cocktail.[9] A combination of a "hard" scavenger (like p-cresol) and a "soft" scavenger (like p-thiocresol or dimethyl sulfide) is often employed to protect a range of residues.

  • Incomplete Cleavage: The increased stability of the 2-Cl-Z group means its removal requires stringent conditions.

    • Mitigation: Ensure sufficient reaction time (at least 60 minutes) and temperature (0 °C) during HF cleavage.[10] If incomplete deprotection is observed, extending the cleavage time to 90 minutes may be necessary.[10] For hydrogenolysis, ensuring the catalyst is active and not poisoned is critical for driving the reaction to completion.

  • Side Reactions during Hydrogenolysis: While a mild method, catalytic hydrogenolysis can sometimes lead to side reactions.

    • Mitigation: In some cases, particularly with certain sequences or solvents, N-alkylation can occur.[12] The choice of solvent can be critical; for example, trifluoroethanol (TFE) has been shown to suppress N-alkylation side reactions during hydrogenolysis.[12]

Conclusion

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group stands as a highly reliable and strategically vital tool in the arsenal of the peptide chemist. Its stability to the repetitive acid treatments of Boc-SPPS makes it the protecting group of choice for the lysine side chain within this methodology. Its orthogonality to both Fmoc and Boc chemistries allows for its integration into complex synthetic designs requiring multiple levels of selective deprotection. A thorough understanding of its cleavage mechanisms—the SN1 pathway in strong acid and the reductive process of catalytic hydrogenolysis—is fundamental to its successful application. By employing well-designed protocols, particularly with the judicious use of scavengers during HF cleavage, researchers can effectively leverage the stability of the 2-Cl-Z group to build complex and challenging peptide targets with high fidelity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
  • BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • University of Bristol School of Chemistry. Protecting Groups.
  • Self-employed. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • National Institutes of Health. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Springer Link. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Kocienski, P. J. Protecting Groups.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024-09-30).
  • Wikipedia. Peptide synthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of H-D-Lys(2-CL-Z)-OH in Boc-Solid Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of H-D-Lys(2-CL-Z)-OH in Boc-SPPS Solid-Phase Peptide Synthesis (SPPS) is a fundamental technology in the creation of pepti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of H-D-Lys(2-CL-Z)-OH in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technology in the creation of peptides for therapeutic and research applications. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of SPPS, relies on a system of graduated acid lability for the temporary protection of the α-amino group and the more permanent protection of reactive side chains.[1] Within this framework, the selection of an appropriately protected lysine derivative is critical for the synthesis of peptides with specific functionalities. H-D-Lys(2-CL-Z)-OH, or N-α-t-Boc-N-ε-2-chloro-benzyloxycarbonyl-D-lysine, is a key building block for introducing a D-lysine residue into a peptide sequence.[2][3][4] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the ε-amino group of the lysine side chain, which is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc group removal.[5] Its ultimate removal is achieved during the final cleavage step, typically with strong acids like anhydrous hydrogen fluoride (HF).[5][6]

These application notes provide a comprehensive guide to the effective use of H-D-Lys(2-CL-Z)-OH in Boc-SPPS, detailing the underlying chemistry, step-by-step protocols, and critical considerations for successful peptide synthesis.

Core Principles: Understanding the Chemistry of H-D-Lys(2-CL-Z)-OH in the Boc-SPPS Workflow

The successful incorporation of H-D-Lys(2-CL-Z)-OH hinges on the differential acid lability between the Nα-Boc group and the Nε-2-Cl-Z group. The Boc group is readily cleaved by moderate acids like TFA, while the benzyl-based 2-Cl-Z group requires a much stronger acid, such as HF, for its removal.[7][8] This tiered deprotection scheme is the foundation of the Boc/Bzl (benzyl) protection strategy.[1]

The 2-Cl-Z group is a derivative of the benzyloxycarbonyl (Cbz or Z) group. The electron-withdrawing chlorine atom on the phenyl ring enhances the stability of the protecting group towards acid, ensuring it remains intact throughout the iterative cycles of Boc deprotection.

The Boc-SPPS Cycle for H-D-Lys(2-CL-Z)-OH Incorporation

The general workflow for incorporating H-D-Lys(2-CL-Z)-OH into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.

Boc_SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupled Peptide-Resin (Boc-Protected) BocAA Boc-D-Lys(2-CL-Z)-OH + Coupling Reagent BocAA->Coupled Coupling Deprotected Peptide-Resin (TFA Salt) Coupled->Deprotected Boc Deprotection (TFA) Neutralized Peptide-Resin (Free N-terminus) Deprotected->Neutralized Neutralization (DIEA) Neutralized->Resin Ready for Next Cycle

Caption: The iterative cycle of Boc-SPPS for amino acid incorporation.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier Example
H-D-Lys(2-CL-Z)-OHPeptide synthesis gradeNovabiochem® (Sigma-Aldrich)[2]
Boc-SPPS Resin (e.g., Merrifield, PAM)0.5-1.0 mmol/g substitutionChemPep[9]
Dichloromethane (DCM)Anhydrous, peptide synthesis grade---
N,N-Dimethylformamide (DMF)Peptide synthesis grade---
Trifluoroacetic Acid (TFA)Reagent grade---
N,N-Diisopropylethylamine (DIEA)Reagent grade---
Coupling Reagents (e.g., HBTU, HATU)Peptide synthesis grade---
Anhydrous Hydrogen Fluoride (HF)For peptide synthesis---
Scavengers (e.g., p-cresol, anisole)Reagent grade---
Protocol 1: Incorporation of H-D-Lys(2-CL-Z)-OH into the Peptide Chain

This protocol outlines a single coupling cycle for adding H-D-Lys(2-CL-Z)-OH to the N-terminus of a resin-bound peptide.

1. Resin Swelling:

  • Swell the peptide-resin in DCM or DMF for at least 30 minutes in a suitable reaction vessel.[10]

2. Nα-Boc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 25-50% TFA in DCM to the resin.[10]

  • Perform a brief pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes) with agitation.[9][10]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[10]

3. Neutralization:

  • Wash the resin with Isopropanol (IPA) (2 times) and then DCM (3-5 times).[9]

  • Add a 5-10% solution of DIEA in DCM or DMF to the resin and agitate for 5-10 minutes.[10] Repeat this step.

  • Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.[5]

4. Amino Acid Coupling:

  • Pre-activation: In a separate vessel, dissolve H-D-Lys(2-CL-Z)-OH (2-4 equivalents relative to resin substitution) and a coupling reagent such as HBTU or HATU (e.g., 2-4 equivalents) in DMF.[10] Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[10]

  • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates completion).[10]

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the 2-Cl-Z group from the lysine residue.

!!! SAFETY PRECAUTION !!! Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic.[11] All procedures involving HF must be conducted in a dedicated, well-ventilated fume hood using a specialized HF-resistant apparatus (e.g., made of Teflon or Kel-F).[11][12] Appropriate personal protective equipment (PPE), including an apron, TFA-resistant gloves, HF-resistant elbow-long gloves, safety glasses, and a face shield, is mandatory.[12] An HF antidote, such as calcium gluconate gel, must be readily available.[11]

1. Pre-Cleavage Preparation:

  • After the final coupling and washing steps, perform a final Nα-Boc deprotection as described in Protocol 1. This is crucial to prevent t-butylation of sensitive residues during HF cleavage.[11][12]

  • Dry the peptide-resin thoroughly under a stream of nitrogen or under high vacuum.[12]

2. HF Cleavage Procedure:

  • Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail to the reaction vessel. The choice of scavengers is critical to prevent side reactions caused by carbocations generated during cleavage.[13][14] A common scavenger is p-cresol or anisole.

  • Cool the reaction vessel to between -5 and 0 °C using an ice-salt bath.[12]

  • Carefully condense a measured amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Stir the mixture at -5 to 0 °C for 1-1.5 hours. Note that the removal of the 2-Cl-Z group can be slow at temperatures below -5 °C.[6][12]

3. HF Evaporation and Peptide Work-up:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, keeping the reaction vessel cooled.[12]

  • Once the HF is removed, the crude peptide and resin remain.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.[14]

  • Extract the peptide from the resin using a suitable solvent, such as dilute acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide, which can then be purified by HPLC.

Mechanistic Insights and Rationale

The Role of the 2-Chloro Substituent

The benzyloxycarbonyl (Z) group is a classic protecting group in peptide synthesis.[13] The addition of an electron-withdrawing chlorine atom to the phenyl ring in the 2-position (ortho) further stabilizes the carbamate linkage against acidolysis. This increased stability is essential to prevent premature deprotection of the lysine side chain during the multiple TFA treatments required for Nα-Boc removal throughout a lengthy synthesis.

The HF Cleavage Mechanism

The cleavage of the 2-Cl-Z group by HF proceeds via an SN1 mechanism.[12] The strong acid protonates the carbamate oxygen, leading to the formation of a resonance-stabilized 2-chlorobenzyl carbocation. This reactive carbocation can potentially alkylate nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine.[14][15]

HF_Cleavage cluster_0 HF Cleavage Mechanism (SN1) Lys_Protected Lys(2-Cl-Z)-Peptide Protonated Protonated Intermediate Lys_Protected->Protonated + H⁺ (from HF) Carbocation 2-Cl-Benzyl Carbocation + Lys-Peptide Protonated->Carbocation Cleavage Scavenged Scavenged Carbocation Carbocation->Scavenged Trapping Scavenger Scavenger (e.g., p-cresol)

Caption: SN1 mechanism of 2-Cl-Z group cleavage by HF and carbocation trapping.

This is why the inclusion of scavengers is non-negotiable in the cleavage cocktail. Scavengers, such as p-cresol or anisole, are electron-rich aromatic compounds that act as carbocation traps, reacting with the 2-chlorobenzyl cation and preventing it from causing deleterious side reactions with the peptide.[13][14]

Troubleshooting and Key Considerations

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance; poor resin swelling.Extend coupling time; use a more potent coupling reagent like HATU; ensure adequate resin swelling.
Premature Deprotection of 2-Cl-Z Overly harsh or prolonged TFA treatment.Adhere to recommended TFA concentration and deprotection times (typically < 30 min per cycle).
Incomplete Cleavage of 2-Cl-Z HF cleavage temperature too low or reaction time too short.Maintain cleavage temperature between -5 and 0 °C; extend reaction time to 1.5 hours if necessary.[6][12]
Side Product Formation during Cleavage Insufficient or incorrect scavengers.Use an adequate amount of an appropriate scavenger (e.g., p-cresol, anisole) to trap carbocations.[13]

Conclusion

H-D-Lys(2-CL-Z)-OH is an essential building block for the synthesis of D-lysine-containing peptides using the Boc-SPPS strategy. Its robust 2-Cl-Z side-chain protection is compatible with the iterative acid treatments of the synthesis cycle, while being reliably removed during the final HF cleavage step. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these notes, researchers can confidently and successfully incorporate this valuable amino acid derivative into their target peptides, advancing both fundamental research and the development of novel peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 15, 2026.
  • Khadse, S. C., & D'Costa, P. M. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved January 15, 2026.
  • Khadse, S. C., & D'Costa, P. M. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC, 10(7), 1067–1083.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Kent, S. B. (2009). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.
  • Fields, G. B. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1146, pp. 479-496). Humana Press.
  • The University of Queensland. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ResearchGate. (2025).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Albericio, F., & Carpino, L. A. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1737–1752.
  • Slideshare. (2018).
  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
  • BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Sigma-Aldrich. (n.d.). Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4.
  • ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?.
  • Wikipedia. (n.d.). Protecting group.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Wenqing, Y. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
  • Sigma-Aldrich. (n.d.). Boc-Lys(2-Cl-Z)-OH.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Santa Cruz Biotechnology. (n.d.). Boc-Lys(2-Cl-Z)-OH | CAS 54613-99-9.
  • Green Chemistry. (2019). Cleaving protected peptides from 2-chlorotrityl chloride resin.
  • Advanced ChemTech. (n.d.). Boc-D-Lys(2-ClZ)-OH.
  • Bachem. (n.d.). Fmoc-Lys(2-Cl-Z)-OH [133970-31-7].

Sources

Application

Application Notes and Protocols for the Efficient Coupling of H-D-Lys(2-Cl-Z)-OH in Peptide Synthesis

Introduction The synthesis of high-purity peptides is a cornerstone of modern drug discovery, biochemical research, and materials science. The precise assembly of the peptide chain via amide bond formation is the most cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of high-purity peptides is a cornerstone of modern drug discovery, biochemical research, and materials science. The precise assembly of the peptide chain via amide bond formation is the most critical step, demanding high efficiency, minimal side reactions, and preservation of stereochemical integrity. This guide focuses on the specific challenges and optimal strategies for incorporating the amino acid derivative H-D-Lys(2-Cl-Z)-OH into a growing peptide chain.

H-D-Lys(2-Cl-Z)-OH is a lysine derivative featuring a D-configuration at the alpha-carbon and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the ε-amino function of the side chain. The choice of coupling reagent is paramount to successfully incorporate this building block. Factors such as the steric hindrance of the protected side chain, the need to prevent epimerization at the D-chiral center, and compatibility with the overall synthetic strategy (e.g., Fmoc/tBu vs. Boc) must be carefully considered.

This document provides an in-depth analysis of the most effective coupling reagents, their mechanisms of action, and detailed, field-proven protocols for their application. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of peptide synthesis and achieve optimal outcomes.

Section 1: Properties of the H-D-Lys(2-Cl-Z)-OH Building Block

Understanding the constituent parts of H-D-Lys(2-Cl-Z)-OH is crucial for selecting a compatible synthetic strategy.

  • D-Configuration: The D-stereoisomer at the α-carbon is a non-natural configuration often incorporated to enhance peptide stability against enzymatic degradation. A primary concern during coupling is the potential for base-mediated epimerization, which would convert the D-amino acid to a mixture of D and L forms, compromising the purity and biological activity of the final peptide.[1][2]

  • 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group: The 2-Cl-Z group is a variant of the benzyloxycarbonyl (Z) group, widely used for protecting the lysine side-chain amine.[3][4]

    • Stability: It is stable to the mildly basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the moderately acidic conditions for Boc-group removal (e.g., TFA in DCM).[5] This makes it highly versatile.

    • Cleavage: The 2-Cl-Z group is typically removed under strong acid conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are standard final cleavage conditions in Boc-based solid-phase peptide synthesis (SPPS).[5][6] It can also be removed by catalytic hydrogenolysis.[6]

Section 2: Major Classes of Coupling Reagents and Their Mechanisms

Peptide coupling involves the activation of the C-terminal carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide chain.[7][8] The reagents that facilitate this activation fall into several major classes.

2.1 Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the original and still widely used coupling reagents.[8][9][10] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10]

However, this intermediate is prone to two undesirable side reactions: racemization of the activated amino acid and intramolecular rearrangement to form a stable, unreactive N-acylurea.[8][9][11] To mitigate these issues, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][12] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then couples efficiently with the amine, significantly suppressing side reactions.[9][10] For SPPS, DIC is preferred over DCC because its urea byproduct is soluble in common solvents like DMF and DCM, simplifying washing steps.[9][10]

G cluster_0 Carbodiimide Activation Pathway AA-COOH R-COOH (Amino Acid) OAI O-Acylisourea (Reactive Intermediate) AA-COOH->OAI + DIC DIC DIC (Carbodiimide) Peptide Peptide Bond OAI->Peptide + H₂N-Resin (Direct, Risk of Racemization) NAU N-Acylurea (Side Product) OAI->NAU Rearrangement AE Oxyma Active Ester OAI->AE + Oxyma (Suppresses Side Reactions) Oxyma Additive (e.g., Oxyma) AE->Peptide + H₂N-Resin Amine H₂N-Resin

Caption: Carbodiimide activation mechanism with an additive.
2.2 Onium Salts (Phosphonium and Aminium)

Onium salts have become the reagents of choice for most applications due to their high reactivity, rapid coupling times, and lower risk of racemization.[8][13] They require a tertiary base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, forming a carboxylate that can then react with the onium salt.[8][14]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and robust.[8][15][16] They activate the carboxyl group to form an OBt-active ester. A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with aminium salts.

  • Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents available.[14][17] HATU, which forms a more reactive OAt-ester, is particularly useful for sterically hindered couplings.[14] The primary drawback is the potential for the reagent to react directly with the free amine on the peptide-resin, forming an unreactive guanidinium cap.[2][7] This side reaction is minimized by pre-activating the amino acid for a short period before adding it to the resin or by using a slight excess of the amino acid relative to the coupling reagent.[2][14]

G cluster_1 Onium Salt Activation Pathway AA-COOH R-COOH (Amino Acid) Carboxylate R-COO⁻ (Carboxylate) AA-COOH->Carboxylate + Base Base Base (e.g., DIPEA) AE Active Ester (OBt or OAt) Carboxylate->AE + Onium Salt Onium Onium Salt (e.g., HBTU, PyBOP) Guan Guanidinylation (Aminium Salt Side Reaction) Onium->Guan + H₂N-Resin (Direct reaction) Peptide Peptide Bond AE->Peptide + H₂N-Resin Amine H₂N-Resin

Caption: Onium salt (phosphonium/aminium) activation mechanism.
Section 3: Recommended Coupling Strategies and Reagent Comparison

For a valuable and potentially sterically demanding building block like H-D-Lys(2-Cl-Z)-OH, selecting a high-performance coupling reagent is critical. The following table summarizes the recommended systems.

Reagent SystemClassBaseKey AdvantagesKey Considerations
DIC / Oxyma CarbodiimideNone required (but DIPEA often added)Cost-effective; Low risk of side reactions with additive; Soluble byproduct.[9][12]Slower kinetics compared to onium salts; Pre-activation may be required for difficult couplings.[9]
HBTU / DIPEA Aminium SaltDIPEAFast and highly efficient; Well-established with extensive literature.[17][18]Risk of guanidinylation side reaction; Requires careful stoichiometry.[2]
HATU / DIPEA Aminium SaltDIPEA or CollidineExtremely fast and effective, especially for hindered amino acids; Low racemization.[13][14][16]Higher cost; Risk of guanidinylation.
PyBOP / DIPEA Phosphonium SaltDIPEAFast and efficient; No risk of guanidinylation; Byproducts are non-carcinogenic.[8][15][16]Solutions have moderate stability; Higher cost than DIC.
Section 4: Detailed Experimental Protocols

The following protocols are standardized for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin and its substitution level. All procedures assume the synthesis starts with a resin that has the N-terminal amine deprotected and has been thoroughly washed.

Protocol 1: DIC/Oxyma Coupling

This method is a modern, safe, and highly efficient carbodiimide-based protocol.[12][19][20]

  • Reagent Preparation:

    • In a separate vial, dissolve H-D-Lys(2-Cl-Z)-OH (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in N,N-Dimethylformamide (DMF, ~2 mL).

  • Activation:

    • Add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the amino acid/Oxyma solution.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin (0.1 mmol).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[21] If the test is positive, a second coupling may be required.

Protocol 2: HBTU/DIPEA Coupling

This is a widely used and robust protocol for routine and difficult couplings.[14][17][18]

  • Reagent Preparation (In-situ activation):

    • In the reaction vessel containing the deprotected peptide-resin (0.1 mmol), add a solution of H-D-Lys(2-Cl-Z)-OH (0.45 mmol, 4.5 eq.) in DMF (~2 mL).

    • Add HBTU (0.45 mmol, 4.5 eq.) to the vessel.

    • Note: Using a slight excess of the amino acid over the coupling reagent minimizes guanidinylation.

  • Activation & Coupling:

    • Add DIPEA (0.9 mmol, 9 eq.) to the reaction vessel. The solution will typically turn yellow, indicating the formation of the OBt-anion.

    • Immediately begin agitating the mixture.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring:

    • Perform a Kaiser test to confirm reaction completion.[21] If the coupling is incomplete, repeat the coupling step with fresh reagents.

Protocol 3: PyBOP/DIPEA Coupling

This phosphonium-based method avoids the risk of guanidinylation and is highly effective.[15][22]

  • Reagent Preparation:

    • In a separate vial, dissolve H-D-Lys(2-Cl-Z)-OH (0.5 mmol, 5 eq.) and PyBOP (0.5 mmol, 5 eq.) in DMF (~2 mL).

  • Activation:

    • Add DIPEA (1.0 mmol, 10 eq.) to the amino acid/PyBOP solution and vortex briefly.

  • Coupling:

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin (0.1 mmol).

    • Agitate the mixture at room temperature for 45-90 minutes.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring:

    • Perform a Kaiser test.[21] The absence of a blue color on the resin beads indicates a complete reaction.

Section 5: Monitoring Coupling Efficiency and Troubleshooting

Ensuring complete coupling at every step is fundamental to preventing the formation of deletion sequences, which are often difficult to separate from the target peptide.[23]

5.1 Qualitative Monitoring
  • Kaiser Test (Ninhydrin Test): This is the most common test for monitoring the presence of free primary amines.[21] A few beads of the resin are heated with ninhydrin reagents. A dark blue or purple color indicates an incomplete reaction, while yellow or colorless beads signify completion.[17] Note that this test does not work for secondary amines like proline.

  • Isatin Test: This test can be used as a complementary method, especially to confirm the coupling to a proline residue, where it gives a characteristic blue color if the proline N-terminus is free.[21]

5.2 Quantitative Monitoring

For critical syntheses, a small amount of the peptide-resin can be cleaved and analyzed by HPLC and Mass Spectrometry.[23][24] This provides a definitive assessment of the coupling efficiency and allows for the detection of any side products formed during the synthesis.

5.3 Troubleshooting Incomplete Coupling
ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after coupling 1. Steric hindrance of the coupling partners. 2. Aggregation of the growing peptide chain. 3. Insufficient reaction time or reagent stoichiometry.1. Recouple: Perform a second coupling using the same protocol with fresh reagents. 2. Switch Reagent: Use a more powerful coupling reagent (e.g., switch from DIC/Oxyma to HATU). 3. Capping: Acetylate any remaining free amines with acetic anhydride to prevent the formation of deletion sequences.[21] This terminates the unreacted chains.
Racemization/Epimerization detected by HPLC 1. Excessive pre-activation time. 2. Use of a strong base or prolonged exposure to basic conditions.1. Minimize pre-activation time, especially with onium salts. 2. Ensure the use of a non-nucleophilic, hindered base like DIPEA. 3. For extremely sensitive residues, a weaker base like sym-collidine may be considered.[8]
Guanidinylation detected by Mass Spec Use of excess aminium salt coupling reagent (e.g., HBTU, HATU).1. Use a slight excess of amino acid relative to the coupling reagent. 2. Switch to a phosphonium salt reagent like PyBOP.
Section 6: Workflow Visualization

The following diagram illustrates the key decision points and workflow for a single coupling cycle in SPPS.

G start Start Cycle: Deprotected Peptide-Resin prep_aa Prepare Amino Acid & Coupling Reagent Solution start->prep_aa couple Add Reagents to Resin & Agitate prep_aa->couple wash Drain & Wash Resin (DMF, DCM) couple->wash monitor Monitor Reaction (e.g., Kaiser Test) wash->monitor complete Coupling Complete monitor->complete Negative incomplete Coupling Incomplete monitor->incomplete Positive next_cycle Proceed to Next Cycle: N-alpha Deprotection complete->next_cycle recouple Recouple with Fresh Reagents incomplete->recouple capping Cap Unreacted Amines (Acetic Anhydride) incomplete->capping Alternative recouple->wash capping->next_cycle

Caption: Standard workflow for one coupling cycle in SPPS.
Conclusion

The successful incorporation of H-D-Lys(2-Cl-Z)-OH requires a thoughtful selection of coupling reagents and adherence to optimized protocols. While carbodiimide-based methods like DIC/Oxyma offer a reliable and cost-effective option, high-potency onium salt reagents such as HBTU , HATU , and PyBOP provide faster kinetics and are often superior for overcoming the steric challenges associated with complex peptide sequences. By understanding the mechanisms, potential side reactions, and proper monitoring techniques outlined in this guide, researchers can confidently utilize this valuable building block to synthesize high-purity peptides for a wide range of scientific applications.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Subirós-Funosas, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 81-97. [Link]

  • Galletti, P., et al. (2022). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 24(10), 4061-4069. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2010). Recent development of peptide coupling reagents in organic synthesis. Journal of the Chinese Chemical Society, 57(1), 1-14. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • ResearchGate. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]

  • Chen, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(8), 1162-1169. [Link]

  • Thieme. 3.7 Phosphonium Salts. Thieme. [Link]

  • ResearchGate. (2010). Recent development in peptide coupling reagents. [Link]

  • AIP Publishing. (2018). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Conference Proceedings, 2023(1), 020162. [Link]

  • Vedejs, E. (2012). Introduction to Peptide Synthesis. Organic Letters, 14(12), 3244-3247. [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • ACS Publications. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]

  • Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Aapptec. [Link]

  • Wiley-VCH. 1 Protection Reactions. Wiley-VCH. [Link]

  • Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec. [Link]

Sources

Method

Application Notes &amp; Protocols: A Step-by-Step Guide for the Deprotection of the 2-Cl-Z Group

Abstract The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely utilized amine-protecting group in peptide synthesis and complex organic chemistry. Its electronic properties, modulated by the ortho-chloro substituent,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely utilized amine-protecting group in peptide synthesis and complex organic chemistry. Its electronic properties, modulated by the ortho-chloro substituent, offer a unique stability profile compared to the parent benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive overview of the deprotection of the 2-Cl-Z group, detailing the primary methodologies, their underlying mechanisms, and validated, step-by-step protocols. This document is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical principles with practical, field-proven applications.

Introduction to the 2-Cl-Z Protecting Group

In the strategic landscape of multi-step organic synthesis, protecting groups are indispensable tools for ensuring chemoselectivity.[1][2] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a carbamate-type protecting group for primary and secondary amines, structurally related to the classic benzyloxycarbonyl (Cbz or Z) group.[3][4] The key distinction is the presence of a chlorine atom on the ortho position of the benzyl ring.

This substitution is not trivial; the electron-withdrawing nature of the chlorine atom destabilizes the benzylic carbocation that forms during acidic cleavage. Consequently, the 2-Cl-Z group is significantly more stable to acidic conditions than the unsubstituted Cbz group.[5] This enhanced stability allows for its use in synthetic strategies where other acid-labile groups, like the tert-butoxycarbonyl (Boc) group, must be selectively removed.[5] Conversely, the 2-Cl-Z group exhibits increased lability towards catalytic hydrogenolysis, making it the preferred method for its removal.[3][6]

Deprotection Methodologies: Mechanisms and Rationale

The selection of a deprotection strategy for the 2-Cl-Z group is dictated by the substrate's overall functional group tolerance and the desired orthogonality with other protecting groups present in the molecule.[7] The two principal methods are catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the 2-Cl-Z group.[3][6] The reaction involves the reductive scission of the C-O bond of the carbamate using molecular hydrogen in the presence of a palladium catalyst.

Mechanism: The process is initiated by the heterogeneous palladium catalyst (typically palladium on carbon, Pd/C) activating molecular hydrogen. The 2-Cl-Z protected substrate then adsorbs onto the catalyst surface, where the benzylic C-O bond is cleaved by the activated hydrogen. This process, known as hydrogenolysis, releases the free amine, carbon dioxide, and 2-chlorotoluene as byproducts.

Hydrogenolysis Substrate R-NH-(2-Cl-Z) Surface Adsorption onto Pd Catalyst Surface Substrate->Surface Reagents H₂ + Pd/C Reagents->Surface Cleavage Reductive Cleavage of Benzylic C-O Bond Surface->Cleavage Products R-NH₂ + CO₂ + 2-Cl-Toluene Cleavage->Products

Caption: Workflow for 2-Cl-Z deprotection via catalytic hydrogenolysis.

Expert Insights:

  • Advantages: This method is exceptionally mild, proceeding at neutral pH and typically at room temperature and atmospheric pressure, which preserves a wide range of sensitive functional groups.[4][5] The byproducts are volatile and easily removed during workup.

  • Limitations: The catalyst can be poisoned by sulfur-containing functional groups (e.g., thiols, thioethers), which strongly adsorb to the palladium surface and inhibit its activity. Additionally, the conditions are incompatible with other reducible moieties like alkenes, alkynes, or nitro groups.

Acid-Catalyzed Cleavage (Acidolysis)

While more stable to acid than the Cbz group, the 2-Cl-Z group can be cleaved under strong acidic conditions.[3][6] This method serves as a crucial alternative when hydrogenolysis is contraindicated.

Mechanism: The reaction proceeds via an SN1-type mechanism. The carbamate oxygen is first protonated by a strong acid (e.g., HBr). This is followed by the cleavage of the benzylic C-O bond, generating a relatively unstable 2-chlorobenzyl carbocation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to the desired free amine and carbon dioxide.

Acidolysis Substrate R-NH-(2-Cl-Z) Protonation Protonated Intermediate Substrate->Protonation Acid Strong Acid (e.g., HBr) Acid->Protonation Cleavage C-O Bond Cleavage (SN1-type) Protonation->Cleavage Intermediates Carbamic Acid + 2-Cl-Benzyl Cation Cleavage->Intermediates Products R-NH₃⁺ + CO₂ Intermediates->Products Decarboxylation

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of H-D-Lys(2-Cl-Z)-OH into Bioactive Peptides

Introduction: The Strategic Value of H-D-Lys(2-Cl-Z)-OH in Peptide Synthesis In the landscape of therapeutic peptide development, the precise control of amino acid side-chain reactivity is paramount. Lysine, with its ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of H-D-Lys(2-Cl-Z)-OH in Peptide Synthesis

In the landscape of therapeutic peptide development, the precise control of amino acid side-chain reactivity is paramount. Lysine, with its versatile ε-amino group, is a frequent target for modification, conjugation, or branching to enhance the bioactivity, stability, or delivery of a peptide.[1][2] The choice of protecting group for this side chain dictates the entire synthetic strategy. H-D-Lys(2-Cl-Z)-OH, a D-lysine derivative, offers a robust and well-characterized option specifically tailored for the Boc/Bzl solid-phase peptide synthesis (SPPS) paradigm.

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides heightened acid stability compared to its parent benzyloxycarbonyl (Z) group, ensuring the complete integrity of the lysine side chain during the repetitive Nα-Boc deprotection steps using trifluoroacetic acid (TFA).[3][4] However, it is efficiently removed under the strong acid conditions of final cleavage, typically with anhydrous hydrogen fluoride (HF), ensuring the release of the native peptide.[3][5] This differential lability is the cornerstone of the Boc-SPPS strategy, allowing for the synthesis of complex peptides with high fidelity.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of H-D-Lys(2-Cl-Z)-OH. We will delve into the causality behind procedural steps, provide detailed, field-proven protocols, and outline robust quality control measures to ensure the successful synthesis of your target bioactive peptide.

Core Principles & Strategic Considerations

The Boc/Bzl Orthogonal Protection Scheme

The successful use of Boc-D-Lys(2-Cl-Z)-OH hinges on understanding the Boc/Bzl protection strategy. This is a "quasi-orthogonal" system where selectivity is achieved by using different strengths of acid.[4][8]

  • Temporary Nα-Protection: The Boc group is labile to moderate acids (e.g., 25-50% TFA in Dichloromethane), allowing for its removal at each cycle of synthesis without affecting the side-chain protecting groups.[4][9]

  • "Permanent" Side-Chain Protection: Benzyl-type protecting groups, including the 2-Cl-Z group on the lysine side chain, are stable to TFA but are cleaved by very strong acids like HF.[3][10] This ensures the side chain remains protected throughout chain assembly.

Properties of H-D-Lys(2-Cl-Z)-OH

A clear understanding of the building block's properties is essential for accurate reagent calculation and synthesis planning.

PropertyValueSource
Full Chemical Name Nα-tert-Butyloxycarbonyl-Nε-2-chlorobenzyloxycarbonyl-D-lysine
Abbreviation Boc-D-Lys(2-Cl-Z)-OH[11][12]
CAS Number 57096-11-4
Molecular Formula C₁₉H₂₇ClN₂O₆
Molecular Weight 414.88 g/mol
Typical Application Boc Solid-Phase Peptide Synthesis (SPPS)[13]
Storage Conditions 2-8°C, desiccated[13]

Experimental Workflow & Protocols

The following protocols are designed for manual Boc-SPPS. Adjustments may be necessary for automated synthesizers.

cluster_prep Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Select & Weigh Resin (e.g., PAM, MBHA) Swell Swell Resin in DCM Resin->Swell Deprotection Nα-Boc Deprotection (TFA/DCM) Swell->Deprotection Start First Cycle Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., Boc-D-Lys(2-Cl-Z)-OH + DIC/HOBt) Wash2->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Monitor->Deprotection Next Cycle FinalWash Final Wash & Dry Monitor->FinalWash Final Cycle Complete Cleavage Cleavage & Deprotection (Anhydrous HF + Scavengers) FinalWash->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify & Characterize (RP-HPLC, Mass Spec) Precipitation->Purification

Figure 1: Boc-SPPS workflow for peptide synthesis.

Protocol I: Coupling of Boc-D-Lys(2-Cl-Z)-OH

This protocol assumes the synthesis is in progress and the N-terminus of the resin-bound peptide has been deprotected and neutralized.

1. Reagent Preparation (Activation):

  • In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH (3.0 eq. relative to resin substitution) and an activating agent like HOBt (3.0 eq.) in a minimal amount of DMF.
  • Add the coupling reagent, such as DIC (3.0 eq.), to the solution.
  • Allow the activation to proceed for 10-15 minutes at room temperature. This pre-activation step is crucial for forming the active ester and minimizing side reactions.

2. Coupling to Resin:

  • Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.
  • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

3. Monitoring for Completion (Self-Validation):

  • Take a small sample of the resin beads (approx. 1-2 mg), wash them thoroughly with DCM and Ethanol, and dry them.
  • Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.
  • If the test is positive (blue beads), extend the coupling time for another hour or consider a re-coupling step.

4. Washing:

  • Once the coupling is complete, drain the reaction solvent.
  • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DCM (3x), IPA (3x), DCM (3x).
Coupling ReagentClassKey Advantages & Considerations
DCC/DIC + HOBt CarbodiimideStandard, cost-effective method. DCC can form an insoluble urea byproduct (DCU), making DIC preferable.[14]
HBTU/HATU + DIEA Aminium/Uronium SaltHighly efficient and fast, especially for difficult or sterically hindered couplings.[15][16] HATU is generally more reactive than HBTU.[16]
PyBOP + DIEA Phosphonium SaltExcellent for reducing racemization. Generates fewer side reactions compared to some uronium reagents.[16]
Protocol II: Final Cleavage and Deprotection

This step uses hazardous materials and must be performed in a specialized apparatus within a certified fume hood. Anhydrous HF simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including 2-Cl-Z.[5][13]

cluster_reactants cluster_products PeptideResin Protected Peptide-Resin (e.g., Peptide-Lys(2-Cl-Z)-Resin) Reaction Cleavage Reaction (0°C, 1-2 hours) PeptideResin->Reaction HF Anhydrous HF (Strong Acid) HF->Reaction Scavengers Scavenger Cocktail (e.g., Anisole, p-Cresol) Scavengers->Reaction CrudePeptide Crude Peptide (Free -NH2 on Lys) Reaction->CrudePeptide Carbocations Reactive Cations (e.g., Benzyl, t-Butyl) Reaction->Carbocations TrappedCations Trapped Cations (Alkylated Scavengers) Carbocations->TrappedCations Neutralized by Scavengers

Figure 2: HF cleavage and deprotection mechanism.

1. Preparation:

  • Place the dry peptide-resin (e.g., 100-500 mg) into the reaction vessel of the HF cleavage apparatus.
  • Add a magnetic stir bar and the appropriate scavenger cocktail. The choice of scavengers is critical to prevent side reactions from reactive carbocations generated during deprotection.[9][17]

2. Recommended Scavenger Cocktail:

  • For a general-purpose cleavage, a mixture of p-cresol and p-thiocresol (1:1 v/v) or anisole is commonly used. Add approximately 1.0 mL of the cocktail per gram of resin.
  • Causality: Anisole and p-cresol act as traps for the benzyl and tert-butyl cations liberated from the protecting groups, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[9]

3. HF Distillation:

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).
  • Carefully distill a calculated amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

4. Reaction:

  • Remove the cooling bath and allow the vessel to warm to 0°C (ice bath).
  • Stir the mixture at 0°C for 1-2 hours.

5. HF Removal:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring all HF is properly scrubbed.

6. Peptide Precipitation and Washing:

  • Wash the remaining resin/peptide mixture with cold anhydrous diethyl ether to remove the scavengers and their byproducts.
  • Triturate the solid material with the ether to induce precipitation of the crude peptide.
  • Centrifuge the mixture and decant the ether. Repeat this wash/centrifuge step 3-4 times.

7. Extraction and Lyophilization:

  • Extract the crude peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid.
  • Filter to remove the resin beads.
  • Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.

Quality Control and Analytical Characterization

Post-synthesis analysis is a non-negotiable step to confirm the identity and purity of the final product.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of the crude peptide and for subsequent purification. A gradient of water/acetonitrile containing 0.1% TFA is typically used.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass for the fully deprotected peptide. Discrepancies can indicate incomplete deprotection, modification by scavengers, or other side reactions.[18][19]

Conclusion

The incorporation of H-D-Lys(2-Cl-Z)-OH is a robust and reliable method for introducing D-lysine into bioactive peptides synthesized via the Boc-SPPS strategy. The heightened stability of the 2-Cl-Z group provides a crucial layer of security during chain elongation, while its clean removal during final HF cleavage ensures high-quality crude product. By following the detailed protocols and understanding the chemical principles outlined in this guide—from coupling activation and monitoring to the critical role of scavengers in deprotection—researchers can confidently and successfully synthesize complex, lysine-containing peptides for a wide range of therapeutic and research applications.

References

  • Vertex AI Search. (n.d.). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - NIH. Retrieved January 15, 2026.
  • Glass, J. D., & Meienhofer, J. (1971). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. BenchChem.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec.
  • Glass, J. D., & Meienhofer, J. (1971). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. PNAS.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Zhu, Y., & Wysocki, V. H. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(5), 717-724.
  • Phanstiel, O. 4th, & Hart, J. R. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 117–126.
  • BenchChem. (n.d.).
  • Guedes, S., et al. (2003). Study of peptides containing modified lysine residues by tandem mass spectrometry: precursor ion scanning of hexanal-modified peptides. Journal of Mass Spectrometry, 38(7), 737–746.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Request PDF.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Liberty, A. M., et al. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • Wang, W., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 26(11), 3195.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Modified Lysine Residues into Peptides. BenchChem.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026.
  • Muir, T. W., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science, 9(7), 1336–1344.
  • ChemRxiv. (n.d.).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Sigma-Aldrich. (n.d.). Boc-Lys(2-Cl-Z)-OH. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem. Sigma-Aldrich.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
  • Muir, T. W., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.
  • National Institutes of Health. (2024).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.
  • Diva-Portal.org. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
  • Advanced ChemTech. (n.d.). Boc-D-Lys(2-ClZ)-OH.
  • [Source for Fmoc-Lys(2-Cl-Z)-OH]. (n.d.).
  • Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4].
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • National Institutes of Health. (n.d.). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties.
  • European Patent Office. (2016). PEPTIDE SYNTHESIS METHOD. EP 3266792 A1.
  • UCI Department of Chemistry. (n.d.).
  • [Source for High-Efficiency Solid Phase Synthesis]. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-Benzyloxycarbonyl (2-Cl-Z) Group Stability in SPPS

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting group for lysine side-chain protection in Solid-Phase Peptide Synthesis (SPPS). Here, we address the critical challenge of preventing its premature deprotection, providing in-depth, field-proven insights and validated protocols to ensure the integrity of your synthesis.

Section 1: Foundational Knowledge - Understanding the 2-Cl-Z Group

This section provides a foundational overview of the 2-Cl-Z protecting group, its strategic role in peptide synthesis, and its general stability characteristics.

Q1: What is the 2-Cl-Z group and why is it used in peptide synthesis?

A1: The 2-chloro-benzyloxycarbonyl (2-Cl-Z or Z(2-Cl)) group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group.[1] It is primarily used for the protection of the ε-amino group of lysine, available as Fmoc-Lys(2-Cl-Z)-OH or Boc-Lys(2-Cl-Z)-OH.[2][3] Its main purpose is to prevent the nucleophilic side chain of lysine from engaging in unwanted reactions during peptide elongation.[4][5] The key advantage of the 2-Cl-Z group is its enhanced acid stability compared to the standard Boc group, which allows for its use in orthogonal protection schemes where selective deprotection is required.[1][6]

Q2: What does "orthogonal protection" mean and how does the 2-Cl-Z group fit in?

A2: Orthogonal protection is a cornerstone strategy in complex chemical synthesis. It involves using multiple protecting groups in the same molecule that can be removed under distinct chemical conditions without affecting the others.[4][6][7] For instance, in Fmoc-SPPS, the Nα-Fmoc group is removed with a base (e.g., piperidine), while side-chain groups are typically removed with acid (e.g., TFA).[8][9] The 2-Cl-Z group adds another layer of orthogonality. It is stable to the mild base used for Fmoc removal and also stable to the moderate acid conditions used to cleave many peptides from sensitive resins.[6][10] It is typically removed under harsher conditions like strong acid (e.g., anhydrous HF) or catalytic hydrogenolysis, making it orthogonal to both Fmoc and many acid-labile side-chain protecting groups.[2][6][11]

Orthogonality cluster_Fmoc Fmoc-SPPS Strategy cluster_Boc Boc-SPPS Strategy Fmoc Nα-Fmoc Piperidine Piperidine (Base) Fmoc->Piperidine Cleaved by SideChains_Fmoc Side Chains (e.g., tBu, Boc, Trt) TFA TFA (Acid) SideChains_Fmoc->TFA Cleaved by Lys_2ClZ_Fmoc Lys(2-Cl-Z) HF Anhydrous HF (Strong Acid) Lys_2ClZ_Fmoc->HF Cleaved by H2_Pd H₂/Pd (Hydrogenolysis) Lys_2ClZ_Fmoc->H2_Pd Cleaved by Boc Nα-Boc Boc->TFA Cleaved by SideChains_Boc Side Chains (e.g., Bzl, 2-Cl-Z) SideChains_Boc->HF Cleaved by Reagents Deprotection Reagents

Section 2: Troubleshooting Premature Deprotection

This is the core troubleshooting section. Premature loss of the 2-Cl-Z group leads to undesired side-chain modifications, truncated sequences, and purification challenges.

Q3: I'm observing side products with modified lysine. Could my 2-Cl-Z group be cleaving prematurely during Fmoc-SPPS?

A3: Yes, this is a distinct possibility, although the 2-Cl-Z group is generally considered stable to the standard conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[6] However, several factors can contribute to its partial lability:

  • Extended Deprotection Times: Prolonged or repeated exposure to piperidine over many cycles in a long peptide synthesis can lead to cumulative, low-level cleavage of the 2-Cl-Z group.

  • Reagent Quality: The quality of your piperidine and DMF can be critical. Older piperidine can contain degradation products, and DMF can contain impurities (like dimethylamine) that may increase nucleophilicity or basicity, potentially accelerating cleavage.

  • Steric Hindrance: In sterically hindered sequences, longer deprotection times are often required to ensure complete Fmoc removal. This extended exposure to base can increase the risk to the 2-Cl-Z group.

  • Neighboring Residue Effects: The local chemical environment around the Lys(2-Cl-Z) residue can sometimes influence its stability.

Q4: How can I confirm if the 2-Cl-Z group is being lost during my synthesis?

A4: The most direct method is to perform a stability test and analyze the products. After a specific number of cycles, or after a prolonged treatment with the deprotection solution, a small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry. Look for peaks corresponding to the mass of the peptide with a free lysine side chain or a lysine that has been acylated by the subsequent amino acid. See Protocol 1 for a detailed procedure.

Q5: I'm using a Boc-SPPS strategy. What are the risks of premature 2-Cl-Z deprotection?

A5: In Boc-SPPS, the Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA).[8][9] The 2-Cl-Z group is significantly more stable to TFA than the Boc group.[12] However, it is not completely immune. Repetitive TFA treatments throughout a long synthesis can cause gradual loss of the 2-Cl-Z group. The primary risk is the generation of a free lysine ε-amine, which can then be acylated during the next coupling step, leading to a branched peptide impurity. This issue is more pronounced in longer peptides requiring many deprotection cycles.

Q6: What immediate steps can I take to minimize premature 2-Cl-Z cleavage in Fmoc-SPPS?

A6: To mitigate premature cleavage, consider the following optimizations:

  • Minimize Deprotection Time: Use the shortest possible piperidine treatment time that ensures complete Fmoc removal. Monitor the deprotection reaction to optimize this for your specific sequence.

  • Use Fresh, High-Purity Reagents: Always use fresh, high-quality DMF and piperidine.

  • Consider Alternative Bases: For particularly sensitive sequences, using a less nucleophilic base or a different base cocktail for Fmoc removal can be beneficial. While piperidine is standard, some protocols suggest alternatives like piperazine or DBU/piperidine mixtures, which can sometimes offer different selectivity profiles.[13]

  • Implement a Control Synthesis: Synthesize a short, control peptide containing Lys(2-Cl-Z) using your standard protocol to quantify the level of premature deprotection before committing to a longer, more valuable synthesis.

Troubleshooting Start Problem: Suspected Premature 2-Cl-Z Deprotection Strategy Which SPPS Strategy? Start->Strategy Fmoc Fmoc-SPPS Strategy->Fmoc Fmoc Boc Boc-SPPS Strategy->Boc Boc Fmoc_Action1 Action: Verify Reagent Quality (Fresh Piperidine/DMF) Fmoc->Fmoc_Action1 Boc_Action1 Action: Quantify Lability (Test cleavage after N cycles) Boc->Boc_Action1 Fmoc_Action2 Action: Optimize Deprotection Time (Use minimum time for full Fmoc removal) Fmoc_Action1->Fmoc_Action2 Fmoc_Action3 Action: Run Stability Test (See Protocol 1) Fmoc_Action2->Fmoc_Action3 Result Result: Synthesis Integrity Improved Fmoc_Action3->Result Boc_Action2 Action: No simple fix. Consider if 2-Cl-Z is suitable for very long Boc-SPPS. Boc_Action1->Boc_Action2 Boc_Action2->Result

Section 3: Recommended Protocols & Data

This section provides actionable, step-by-step protocols and quantitative data to help you diagnose and solve stability issues.

Quantitative Stability Data

The stability of the 2-Cl-Z group is highly dependent on the specific conditions. While exact numbers can vary based on sequence and resin, the following table provides a general guide to its lability.

Protecting GroupReagent/ConditionTimeTypical CleavagePrimary UseReference
Nα-Fmoc 20% Piperidine in DMF5-20 min>99%N-terminal Protection[13]
Nα-Boc 50% TFA in DCM20-30 min>99%N-terminal Protection[8][9]
Lys(Boc) 95% TFA1-2 hours>99%Side-Chain Protection[10]
Lys(2-Cl-Z) 20% Piperidine in DMF20 min< 0.1% (per cycle)Side-Chain Protection[6]
Lys(2-Cl-Z) 50% TFA in DCM30 min~1-3% (per cycle)Side-Chain Protection[2][12]
Lys(2-Cl-Z) Anhydrous HF1 hour>99%Final Deprotection[2][11]
Lys(2-Cl-Z) H₂/Pd on Carbon2-16 hours>99%Final Deprotection[2]
Experimental Protocols

Protocol 1: Assessing the Stability of Lys(2-Cl-Z) to Fmoc Deprotection Reagents

This protocol is designed to quantify the loss of the 2-Cl-Z group under your specific Fmoc deprotection conditions.

Objective: To determine the percentage of 2-Cl-Z cleavage after prolonged exposure to piperidine solution.

Materials:

  • Resin-bound peptide containing at least one Lys(2-Cl-Z) residue (e.g., Ac-Ala-Lys(2-Cl-Z)-Resin).

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF, freshly prepared).

  • Dichloromethane (DCM).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Cold diethyl ether.

  • HPLC and Mass Spectrometer for analysis.

Procedure:

  • Swell approximately 25 mg of the peptide-resin in DMF in a reaction vessel.

  • Remove the N-terminal Fmoc group if present using your standard protocol.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Add the Fmoc deprotection solution (2 mL) to the resin.

  • Agitate the mixture for a prolonged period that simulates a significant portion of your synthesis (e.g., 2-4 hours). This exaggerated time will make low-level cleavage easier to detect.

  • Filter the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under a high vacuum for at least 1 hour.

  • Cleave the peptide from a small, accurately weighed amount of the treated resin (e.g., 5 mg) using the cleavage cocktail for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis.

Analysis:

  • Analyze the crude peptide by LC-MS.

  • Integrate the peak areas for the desired peptide (with intact 2-Cl-Z) and the deprotected peptide (with a free lysine ε-amine).

  • Calculate the percentage of premature deprotection. A result of >1-2% indicates a potential issue that needs to be addressed for longer syntheses.

Section 4: References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from

  • Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate. Retrieved from

  • Aapptec Peptides. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Retrieved from

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis. Retrieved from

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from

  • Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group. Retrieved from

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from

  • Why are protecting groups necessary in solid-phase peptide synthesis (SPPS)?. (n.d.). Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Retrieved from

Sources

Optimization

troubleshooting incomplete coupling of H-D-Lys(2-CL-Z)-OH

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-D-Ly...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-D-Lys(2-CL-Z)-OH. As Senior Application Scientists, we provide this resource to help you troubleshoot and optimize your synthetic protocols.

Part 1: Diagnostic Troubleshooting Guide

Question: Why is my H-D-Lys(2-CL-Z)-OH coupling reaction incomplete?

Incomplete coupling, often indicated by a positive Kaiser test after the coupling step, is a common hurdle in SPPS.[1][2][3] For H-D-Lys(2-CL-Z)-OH, this issue is frequently traced back to one or more of the following root causes.

Primary Cause 1: Steric Hindrance

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a bulky side-chain protecting group.[4][5] Its size can physically obstruct the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide chain, a phenomenon known as steric hindrance.[6][] This is particularly problematic when the growing peptide chain itself is sterically demanding or when coupling onto a secondary amine like proline.

Solutions & Protocols:

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent designed for sterically hindered amino acids.[8][9] Uronium/aminium salt-based reagents like HATU are highly effective as they form a reactive OAt-active ester that enhances reaction kinetics.[8][10][11]

  • Increase Reaction Time: Allow for longer coupling times (e.g., 2-4 hours, or even overnight) to provide more opportunity for the hindered coupling to proceed to completion.

  • Double Coupling: If a Kaiser test is positive after the initial coupling period, a straightforward solution is to drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3]

Primary Cause 2: Peptide Aggregation

As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation on the solid support.[12][13] This aggregation can physically block access to the N-terminal amine, preventing complete coupling.[13] Sequences rich in hydrophobic residues are especially prone to aggregation.[13]

Solutions & Protocols:

  • Solvent Optimization: Switch from standard DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like LiCl or DMSO to the coupling solvent to break up hydrogen bonds.[12]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can disrupt secondary structures and accelerate the reaction.[12][13]

  • Incorporate "Disrupting" Elements: For very difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline dipeptides at strategic locations to prevent aggregation.[12][14][15]

Primary Cause 3: Suboptimal Amino Acid Activation

Inefficient activation of the H-D-Lys(2-CL-Z)-OH carboxylic acid group will result in a low concentration of the reactive species, leading to a sluggish and incomplete reaction.

Solutions & Protocols:

  • Pre-activation: Instead of adding all reagents to the resin simultaneously, pre-activate the amino acid. In a separate vessel, dissolve the H-D-Lys(2-CL-Z)-OH with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF for a few minutes before adding the mixture to the deprotected peptide-resin.[2][10]

  • Verify Reagent Quality: Ensure all reagents, particularly the coupling agent and base, are fresh and anhydrous. Moisture can hydrolyze the activated ester and quench the reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving incomplete coupling of H-D-Lys(2-CL-Z)-OH.

G cluster_0 Diagnosis & Initial Response cluster_1 Advanced Strategies start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform Double Coupling with Fresh Reagents start->double_couple Immediate Action re_test Re-run Kaiser Test double_couple->re_test optimize_reagents Optimize Coupling Chemistry - Switch to HATU/HCTU - Increase Equivalents - Extend Reaction Time re_test->optimize_reagents Test Positive disrupt_aggregation Address Aggregation - Use NMP or DMSO - Add Chaotropic Salts - Increase Temperature (Microwave) re_test->disrupt_aggregation Still Positive cap_and_proceed Cap Unreacted Amines (Acetic Anhydride) re_test->cap_and_proceed Persistently Positive success Coupling Complete (Negative Kaiser Test) Proceed with Synthesis re_test->success Test Negative optimize_reagents->re_test Re-evaluate disrupt_aggregation->re_test Re-evaluate cap_and_proceed->success Mitigates Deletion Sequences

Caption: Troubleshooting workflow for incomplete coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for H-D-Lys(2-CL-Z)-OH?

For challenging couplings involving sterically hindered residues like H-D-Lys(2-CL-Z)-OH, uronium/aminium salt-based reagents are generally superior to standard carbodiimides.[9]

Reagent ClassExample(s)BaseKey Advantages for Hindered Couplings
Aminium/Uronium HATU, HBTU, HCTUDIPEA, 2,4,6-CollidineHigh efficiency, rapid reaction kinetics, and low risk of racemization.[10][16] Particularly effective for difficult sequences.[8]
Phosphonium PyBOP, PyAOPDIPEAHigh reactivity, byproducts are generally less problematic than some other classes.[9]
Carbodiimide DIC, DCCHOBt, OxymaCost-effective, but less reactive. The addition of HOBt or Oxyma is crucial to suppress racemization and increase efficiency.

Q2: How do I perform and interpret a Kaiser test correctly?

The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[17][18][19]

  • Procedure: A few resin beads are washed and then heated (e.g., 100-120°C for 5 minutes) with solutions of ninhydrin, phenol, and potassium cyanide in ethanol and pyridine.[18][19][20]

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Indicates a high concentration of unreacted amines (incomplete coupling).[1][18]

    • Yellow/Colorless Beads & Solution: Negative result. Indicates the absence of free primary amines (complete coupling).[19][20]

    • Slight Blue Color: Indicates a partially incomplete reaction. A double coupling or capping step is recommended.[19]

Q3: Is double coupling always enough? What is "capping"?

While double coupling is often sufficient, for extremely difficult cases, some N-terminal amines may remain unreacted. To prevent the formation of deletion sequences (peptides missing an amino acid), these unreacted amines should be permanently blocked or "capped".[1] This is typically done by acetylating them with a solution of acetic anhydride and a base like DIPEA in DMF.[3] Capping renders the unreacted chains inert for the remainder of the synthesis.

Q4: Are there alternative side-chain protecting groups for Lysine?

Yes. The choice of protecting group is a critical part of the synthetic strategy.[21] In Fmoc-based SPPS, the most common alternative to Z-type groups is the acid-labile tert-butoxycarbonyl (Boc) group (i.e., Fmoc-D-Lys(Boc)-OH).[5] The Boc group is highly orthogonal to the Fmoc group and is cleaved during the final TFA cocktail treatment.[22] Other groups like Dde or Mtt can be used if selective on-resin deprotection of the Lysine side-chain is required for branching or labeling.[4][5]

Part 3: Key Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling

This protocol is recommended for the coupling of H-D-Lys(2-CL-Z)-OH, especially after an initial coupling failure.

  • Resin Preparation: Following successful Fmoc deprotection (confirmed by a positive Kaiser test) and thorough washing with DMF (3-5 times), ensure the peptide-resin is well-swelled in DMF.

  • Pre-activation: In a separate vessel, dissolve H-D-Lys(2-CL-Z)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[10]

  • Activation: Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the amino acid solution. Allow the mixture to stand for 2-5 minutes. You may observe a color change.[2][10]

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[23]

  • Completion: If the Kaiser test is negative, the coupling is complete. Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents before proceeding to the next deprotection step. If the test remains positive, consider extending the reaction time or proceeding to a capping protocol.[2]

Protocol 2: Qualitative Kaiser Test

This protocol provides a reliable method for monitoring the presence of free primary amines.

  • Sample Collection: Transfer 10-20 beads of the peptide-resin to a small, clean glass test tube. Wash the beads with ethanol (3x) and allow the solvent to evaporate.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube[20]:

    • Solution A: Potassium cyanide in pyridine/water.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube in a heating block or sand bath at 110-120°C for 5 minutes.[18][19]

  • Observation: Remove the tube and observe the color of the beads and the solution against a white background. Interpret the results as described in the FAQ section.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Wikipedia. HATU. [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. [Link]

  • Verma, D., & Kumar, S. (2020). A review on various color tests for monitoring the solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5038-5043. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Subiros-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9134-9139. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Reddit. SPPS: peptide failure to elongate?. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Chivukula, V. S., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15410. [Link]

  • Atherton, E., et al. (1975). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (13), 537-539. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • CEM Corporation. High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for 2-Cl-Z Protected Peptides

Welcome to the Technical Support Center for optimizing the cleavage of 2-chlorobenzyloxycarbonyl (2-Cl-Z) protected peptides. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the cleavage of 2-chlorobenzyloxycarbonyl (2-Cl-Z) protected peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of peptide deprotection.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the cleavage of 2-Cl-Z protected peptides, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Incomplete Cleavage of the 2-Cl-Z Group

Question: I am observing a significant amount of my peptide still bearing the 2-Cl-Z protecting group after the cleavage reaction. What are the potential causes and how can I improve the cleavage efficiency?

Answer:

Incomplete cleavage of the 2-Cl-Z group is a common issue that can stem from several factors related to the cleavage cocktail, reaction conditions, and the nature of the peptide itself. The 2-Cl-Z group is known for its stability, requiring strong acid conditions for efficient removal.[1]

Potential Causes and Solutions:

  • Insufficient Acid Strength: The 2-Cl-Z group is more stable than a standard Z (benzyloxycarbonyl) group and requires a strong acid for efficient cleavage.[2][3] Standard TFA cleavage cocktails may not be sufficient.

    • Solution: Employ stronger acid cocktails such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4] A "low-high" HF cleavage procedure can be particularly effective.[5][6]

  • Suboptimal Reaction Time and Temperature: Cleavage of stable protecting groups like 2-Cl-Z is highly dependent on reaction kinetics.

    • Solution: Increase the reaction time and/or temperature. For instance, with HF cleavage, extending the reaction time up to 2 hours at 0-5°C may be necessary for complete removal, especially for peptides containing Arg(Tos) or Lys(2-Cl-Z).[1] However, be mindful that prolonged exposure to strong acids can lead to side reactions.[4] A trial cleavage on a small amount of resin is recommended to optimize these conditions.[7]

  • Steric Hindrance: The accessibility of the 2-Cl-Z group to the acid can be sterically hindered by the surrounding amino acid residues in the peptide sequence.

    • Solution: Consider using a stronger cleavage cocktail or slightly elevated temperatures to overcome the steric hindrance. Ensure efficient stirring of the peptide-resin slurry to maximize exposure to the cleavage reagents.

Experimental Workflow: General Cleavage Protocol

Cleavage Workflow General 2-Cl-Z Cleavage Workflow prep Peptide-Resin Preparation (Drying and Swelling) cleavage Cleavage Reaction (Strong Acid + Scavengers) prep->cleavage Add cleavage cocktail filtration Filtration (Separate Resin from Peptide Solution) cleavage->filtration After reaction completion precipitation Peptide Precipitation (Cold Ether) filtration->precipitation Collect filtrate wash Washing (Remove Scavengers and Byproducts) precipitation->wash lyophilization Lyophilization wash->lyophilization analysis Analysis (HPLC, Mass Spectrometry) lyophilization->analysis

Caption: A generalized workflow for the cleavage and workup of synthetic peptides.

Problem 2: Observation of Unexpected Side Products

Question: My analysis after cleavage shows several unexpected peaks. What are the common side reactions associated with 2-Cl-Z cleavage and how can I minimize them?

Answer:

Side reactions during strong acid cleavage are often due to the generation of reactive cationic species from the protecting groups and the resin linker.[8][9] These can alkylate susceptible amino acid residues.

Common Side Reactions and Mitigation Strategies:

  • Tryptophan Alkylation: The indole side chain of tryptophan is highly susceptible to modification by carbocations generated during cleavage.[9][10]

    • Solution: The addition of scavengers is crucial. Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are effective in protecting tryptophan.[5]

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide.[9]

    • Solution: Use a cleavage cocktail containing scavengers like thioanisole.[11]

  • Tyrosine Alkylation: The activated phenolic ring of tyrosine can be alkylated.[9]

    • Solution: Phenol or cresol are commonly used as scavengers to protect tyrosine residues.[6]

  • Aspartimide Formation: Peptides containing Asp-Xxx sequences (where Xxx is Gly, Ser, or Thr) are prone to forming a cyclic aspartimide derivative under acidic conditions.[7]

    • Solution: Lowering the cleavage temperature to between -10 and -5°C can slow down the rate of aspartimide formation.[6]

Table 1: Recommended Scavenger Cocktails for Strong Acid Cleavage
Cleavage MethodTarget Residues to ProtectRecommended Scavenger Cocktail (v/v)Reference
HF ("Low-High") Trp, Cys, Met, TyrLow HF: 6.5% DMS, 10% p-cresol in HF. High HF: 90% HF, 10% p-cresol.[6]
TFMSA General purpose10% TFMSA, 80% TFA, 10% thioanisole.[4][12]
TMSOTf General purpose1M TMSOTf, thioanisole in TFA.[13][14]

DMS: Dimethyl sulfide

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of 2-Cl-Z group cleavage by strong acids?

The cleavage of the 2-Cl-Z group proceeds via an acid-catalyzed SN1-type mechanism. The acid protonates the carbamate oxygen, leading to the cleavage of the benzylic C-O bond. This generates a stable 2-chlorobenzyl cation and a carbamic acid intermediate, which subsequently decarboxylates to release the free amine of the peptide.

Cleavage Mechanism of 2-Cl-Z Protecting Group

Cleavage Mechanism Acid-Catalyzed Cleavage of 2-Cl-Z cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation start Peptide-NH-CO-O-CH2-Ph-Cl protonated Peptide-NH-C(=O+H)-O-CH2-Ph-Cl start->protonated + H+ carbocation [+CH2-Ph-Cl] (2-chlorobenzyl cation) protonated->carbocation carbamic_acid Peptide-NH-COOH (Carbamic Acid) protonated->carbamic_acid free_amine Peptide-NH2 (Free Amine) carbamic_acid->free_amine co2 CO2 carbamic_acid->co2

Sources

Optimization

Technical Support Center: The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group

Welcome to the technical support center for the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for side reactions and other issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the 2-Cl-Z group in peptide synthesis?

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a crucial tool in peptide synthesis, particularly valued for its role in orthogonal protection schemes. Its main advantage is its stability under conditions that cleave other common protecting groups. Specifically, the 2-Cl-Z group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the moderate acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA).[1] This allows for the selective deprotection of other functional groups without affecting the 2-Cl-Z protected site, which is essential for the synthesis of complex peptides or those requiring specific side-chain modifications.[2]

Q2: Under what conditions is the 2-Cl-Z group typically cleaved?

The 2-Cl-Z group is robust and requires specific, strong conditions for its removal. The most common methods are:

  • Strong Acidolysis: Treatment with strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) effectively removes the 2-Cl-Z group, typically during the final cleavage of the peptide from the resin in Boc-based solid-phase peptide synthesis (SPPS).[1][3]

  • Catalytic Hydrogenolysis: This method involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). It is considered a milder alternative to strong acidolysis but can be incompatible with peptides containing sulfur-containing amino acids like cysteine and methionine, which can poison the catalyst.[4]

Q3: How does the 2-Cl-Z group compare in stability to the standard benzyloxycarbonyl (Z) group?

The 2-chloro substitution on the benzyl ring increases the acid stability of the protecting group compared to the unsubstituted benzyloxycarbonyl (Z) group.[5] The electron-withdrawing nature of the chlorine atom destabilizes the carbocation intermediate formed during acid-mediated cleavage, thus requiring stronger acidic conditions for removal. This enhanced stability is advantageous in preventing premature deprotection during repetitive acid treatments, such as the TFA-mediated removal of Nα-Boc groups in SPPS.[1][5] This increased stability helps to eliminate Nε-branching at lysine residues, which can be a side reaction when using the less stable Z group.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the 2-Cl-Z protecting group.

Issue 1: Incomplete Removal of the 2-Cl-Z Group

Q: I am observing incomplete cleavage of the 2-Cl-Z group from my peptide. What are the possible causes and how can I resolve this?

A: Incomplete deprotection is a common issue and can stem from several factors related to the cleavage conditions and the peptide sequence itself.

Probable Causes:

  • Insufficiently Strong Acidic Conditions (Acidolysis): The 2-Cl-Z group is highly stable to acid.[3][5] Standard TFA treatment is insufficient for its removal. If using HF, cleavage times may be too short, or the temperature may be too low.

  • Catalyst Poisoning (Hydrogenolysis): If your peptide contains sulfur-containing amino acids (cysteine, methionine), they can irreversibly bind to the palladium catalyst, rendering it inactive.[4]

  • Poor Catalyst Activity or Handling (Hydrogenolysis): The Pd/C catalyst may be old, of low quality, or have been improperly handled (e.g., exposure to air for pyrophoric catalysts).[4]

  • Steric Hindrance: The local environment of the 2-Cl-Z group within the folded peptide structure on the resin can limit reagent access.

Solutions and Protocols:

  • Optimize Acidolysis Conditions:

    • HF Cleavage: Ensure a sufficient reaction time (typically 60 minutes at 0°C) and appropriate scavengers in your cleavage cocktail.[5] For particularly resistant cases, increasing the reaction time or temperature may be necessary, but this should be done cautiously to avoid other side reactions.[5]

    • Alternative Strong Acids: Consider using other strong acid systems like trifluoromethanesulfonic acid (TFMSA) if HF is not available or effective.[3]

  • Troubleshoot Catalytic Hydrogenolysis:

    • Use a Fresh, High-Quality Catalyst: Always use a fresh batch of a reputable brand of Pd/C catalyst.

    • Increase Catalyst Loading: For peptides with potentially poisoning residues, increasing the catalyst loading (e.g., up to substrate weight) can sometimes overcome partial deactivation.

    • Consider Transfer Hydrogenolysis: Using a hydrogen donor like formic acid or ammonium formate can sometimes be more effective and avoids the need for handling hydrogen gas.[6]

Issue 2: Observation of Unexpected Side Products After Cleavage

Q: After cleavage and deprotection, I have identified unexpected molecular weights in my mass spectrometry analysis. What are the likely side reactions associated with 2-Cl-Z group removal?

A: Side product formation often arises from the reactive intermediates generated during the cleavage process, particularly with strong acidolysis.

Probable Causes:

  • Alkylation by Benzyl Cations: Acid-mediated cleavage of the 2-Cl-Z group generates a 2-chlorobenzyl carbocation. This electrophilic species can alkylate nucleophilic amino acid side chains, such as tryptophan, tyrosine, and methionine, leading to undesired adducts.[7]

  • Intramolecular Cyclization: Depending on the peptide sequence, the newly deprotected amine could potentially undergo intramolecular cyclization reactions, though this is less specific to the 2-Cl-Z group itself and more a general challenge in peptide chemistry.[8][9][10]

  • Incomplete Scavenging: The scavengers in the cleavage cocktail may be insufficient or inappropriate for the specific amino acids in your peptide, leading to the side reactions mentioned above.

Solutions and Protocols:

  • Optimize the Scavenger Cocktail: The choice of scavengers is critical to "trap" reactive cationic species.

    • Standard Scavengers: A common cleavage cocktail for acidolysis includes TFA with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[11][12]

    • For Tryptophan: Add 1,2-ethanedithiol (EDT) to protect the indole side chain from alkylation.

    • For Tyrosine and Methionine: Thioanisole is an effective scavenger to protect these residues.

  • Experimental Protocol: Standard TFA Cleavage Cocktail (for resin-bound peptides post-N-terminal deprotection)

    • Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[12]

    • Procedure:

      • Swell the peptide-resin in dichloromethane (DCM) and then drain.

      • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

      • Stir the mixture at room temperature for 2-4 hours.

      • Filter the resin and wash with additional TFA.

      • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

      • Collect the crude peptide by centrifugation or filtration.[12]

Issue 3: Nε-Branching at Lysine Residues

Q: I am concerned about potential branching at lysine side chains. How effective is the 2-Cl-Z group at preventing this, and what should I look out for?

A: The 2-Cl-Z group is specifically recommended for Nε-protection of lysine to prevent side-chain acylation (branching) due to its high stability during synthesis.[1][5]

Probable Causes of Branching (if observed):

  • Premature Deprotection: While more stable than the Z group, extreme conditions or prolonged exposure to acidic reagents throughout a very long synthesis could theoretically lead to low levels of premature deprotection of the 2-Cl-Z group. This would expose the lysine side-chain amine to acylation in a subsequent coupling step.

  • Impure Starting Material: The starting Boc-Lys(2-Cl-Z)-OH may contain impurities where the ε-amino group is unprotected.

Preventative Measures and Verification:

  • Use High-Quality Reagents: Always use Boc-Lys(2-Cl-Z)-OH from a reputable supplier and check the certificate of analysis.

  • Adhere to Recommended Protocols: Stick to standard protocols for Boc-SPPS, ensuring that TFA deprotection steps are not unnecessarily prolonged.[1] The 2-Cl-Z group is designed to be stable under these conditions.[3]

  • Analytical Verification: After synthesis and cleavage, use high-resolution mass spectrometry to check for any species corresponding to a branched peptide. HPLC analysis can also help to identify and quantify such impurities.

Visual Aids

Orthogonality of Protecting Groups in Peptide Synthesis

The following diagram illustrates the orthogonal nature of the 2-Cl-Z group in relation to the commonly used Fmoc and Boc protecting groups. Each group can be removed under specific conditions without affecting the others.

Orthogonal_Protection cluster_Peptide Fully Protected Peptide Peptide H₂N-AA(SideChain₁)-...-AA(Lys)-...-COOH Fmoc Fmoc (Nα-protection) Deprotected_Amine Free Amine Fmoc->Deprotected_Amine Base (e.g., Piperidine) Boc Boc (Nα-protection) Boc->Deprotected_Amine Mild Acid (e.g., TFA) ClZ 2-Cl-Z (Lys Side-Chain) Deprotected_SideChain Free Lysine Side-Chain ClZ->Deprotected_SideChain Strong Acid (HF) or Catalytic Hydrogenolysis

Caption: Orthogonal deprotection scheme for Fmoc, Boc, and 2-Cl-Z groups.

Troubleshooting Workflow for Incomplete 2-Cl-Z Cleavage

This flowchart provides a decision-making guide for troubleshooting incomplete removal of the 2-Cl-Z group.

Troubleshooting_Cleavage Start Incomplete 2-Cl-Z Cleavage Observed Method Which cleavage method was used? Start->Method Hydrogenolysis Catalytic Hydrogenolysis Method->Hydrogenolysis Hydrogenolysis Acidolysis Strong Acidolysis (e.g., HF) Method->Acidolysis Acidolysis Sulfur Does the peptide contain Cys or Met residues? Hydrogenolysis->Sulfur Time_Temp Review Cleavage Time and Temperature Acidolysis->Time_Temp Yes_Sulfur Catalyst Poisoning Likely Sulfur->Yes_Sulfur Yes No_Sulfur Check Catalyst Quality/ Increase Loading/ Optimize Stirring Sulfur->No_Sulfur No Increase_Conditions Increase Reaction Time/ Temperature Cautiously Time_Temp->Increase_Conditions Conditions too mild Check_Cocktail Ensure Proper Scavenger Cocktail Composition Time_Temp->Check_Cocktail Conditions seem adequate

Caption: Troubleshooting flowchart for incomplete 2-Cl-Z group removal.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
  • Benchchem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Benchchem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Erickson, B. W., & Merrifield, R. B. (1973). Use of Chlorinated Benzyloxycarbonyl Protecting Groups to Eliminate Nε-Branching at Lysine during Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3757–3763. Available at: [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Benchchem. Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • aapptec Peptides. Cleavage Cocktails; Reagent B.
  • ResearchGate. Intramolecular Cyclization Side Reactions | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. III. Intramolecular Addition (Cyclization) Reactions. (2022-09-13). Available at: [Link]

  • Journal of Peptide Science. Side chain-to-side chain cyclization by click reaction. (2009-07). Available at: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures.

Sources

Troubleshooting

Technical Support Center: Navigating the Deprotection of 2-Cl-Z and the Critical Role of Scavengers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group, with a special focus on the impact and effective use of scavengers. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and ensure the integrity of your synthetic peptides and molecules.

Introduction to the Challenge: The 2-Cl-Z Group and Carbocation Formation

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a valuable tool for the protection of amine functionalities, particularly the ε-amino group of lysine, in Boc-based solid-phase peptide synthesis (SPPS). Its stability to the mildly acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and its lability under strong acid conditions, such as with anhydrous hydrogen fluoride (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA), make it a useful orthogonal protecting group.[1][2]

However, the acid-catalyzed removal of the 2-Cl-Z group is not without its challenges. The cleavage proceeds through the formation of a highly reactive 2-chlorobenzyl carbocation. This electrophilic species, if not effectively neutralized, can lead to a variety of unwanted side reactions, compromising the purity, and potentially the biological activity, of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-Cl-Z group removal and why are scavengers necessary?

A1: The removal of the 2-Cl-Z group under strong acidic conditions (e.g., HF) is an acidolysis reaction. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzyl-oxygen bond to release the free amine and generate a 2-chlorobenzyl carbocation.

This carbocation is a potent electrophile. In the absence of a suitable quenching agent, it can readily attack any nucleophilic species present in the reaction mixture. This includes the side chains of sensitive amino acids such as tryptophan, tyrosine, methionine, and cysteine, leading to the formation of stable, undesired adducts.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail in excess to competitively trap these reactive carbocations, thereby preventing them from modifying the target peptide.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Overview of 2-Cl-Z deprotection and the role of scavengers."

Q2: How does the 2-chloro substituent affect the reactivity of the benzyl carbocation?

A2: The chlorine atom at the ortho position of the benzyl ring is an electron-withdrawing group. Through its inductive effect, it destabilizes the adjacent benzylic carbocation. A less stable carbocation is generally more reactive and less selective in its reactions. This heightened reactivity of the 2-chlorobenzyl carbocation, compared to an unsubstituted benzyl carbocation, increases the propensity for side reactions with weak nucleophiles, making the use of efficient scavengers even more critical during deprotection.

Q3: What are the most common side reactions observed during 2-Cl-Z deprotection and which amino acids are most at risk?

A3: The most prevalent side reaction is the irreversible alkylation of nucleophilic amino acid side chains by the 2-chlorobenzyl carbocation. The primary residues at risk are:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation at various positions.

  • Tyrosine (Tyr): The phenolic hydroxyl group can be O-alkylated, and the activated aromatic ring can undergo C-alkylation, leading to byproducts like 3-(2-chlorobenzyl)tyrosine.[4]

  • Methionine (Met): The thioether sulfur is a soft nucleophile that can be alkylated to form a sulfonium ion.[5]

  • Cysteine (Cys): The free thiol group is highly nucleophilic and readily alkylated to form a stable thioether linkage.[6]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Nucleophilic amino acids susceptible to alkylation."

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My final product shows a mass increase of +124 Da (or multiples thereof) and has poor purity by HPLC.
  • Possible Cause: This mass shift corresponds to the addition of a 2-chlorobenzyl group (C₇H₆Cl). This strongly indicates that the 2-chlorobenzyl carbocation generated during deprotection has alkylated one or more nucleophilic residues in your peptide. The presence of multiple peaks with this mass addition suggests either multiple alkylation sites or alkylation at different positions on the same residue (e.g., on the indole ring of tryptophan).

  • Solution:

    • Optimize Your Scavenger Cocktail: The most likely culprit is an inadequate or inappropriate scavenger cocktail for your specific peptide sequence.

    • Increase Scavenger Concentration: Ensure you are using a sufficient excess of scavengers. A common starting point is a total scavenger concentration of 5-10% (v/v) in the cleavage mixture.

    • Use a Combination of Scavengers: Different scavengers have varying efficiencies for different carbocations and can act synergistically. A combination of a "hard" scavenger (like a thiol) and a "soft" scavenger (like thioanisole or a silane) is often more effective.

Issue 2: The deprotection of the 2-Cl-Z group is incomplete, even after extended reaction times.
  • Possible Cause: While the 2-Cl-Z group is labile in strong acid, certain factors can hinder its complete removal.

    • Insufficient Acid Strength: The cleavage cocktail may not be acidic enough.

    • Low Temperature: While lower temperatures can reduce side reactions, they also slow down the deprotection kinetics. For more resistant groups like Lys(2-Cl-Z), temperatures below -5°C can lead to incomplete removal.[2]

    • Steric Hindrance: The local environment around the 2-Cl-Z group within the folded peptide-resin matrix can restrict access of the acid.

  • Solution:

    • Verify Acid Quality: Ensure your HF or other strong acid is of high quality and has not been compromised.

    • Optimize Temperature and Time: For HF cleavage, maintain the temperature between 0°C and 5°C. If deprotection is still incomplete after the standard 1 hour, the reaction time can be extended to 1.5-2 hours.[7]

    • Improve Swelling: Ensure the peptide-resin is adequately swollen in the cleavage cocktail to allow for better access to all sites.

Data Presentation: A Comparative Look at Common Scavengers

Choosing the right scavenger or scavenger cocktail is crucial for a successful deprotection. The following table provides a comparison of commonly used scavengers and their primary applications. While quantitative data for the specific 2-chlorobenzyl carbocation is sparse in the literature, the recommendations are based on established principles of carbocation scavenging in peptide synthesis.[1][3][8]

ScavengerChemical StructurePrimary TargetRecommended Concentration (% v/v)Key Considerations
Thioanisole C₆H₅SCH₃Soft carbocations, prevents Met oxidation5 - 10%Highly effective for benzyl-type cations. Can have a strong odor.
Triisopropylsilane (TIS) (i-Pr)₃SiHGeneral carbocation scavenger1 - 5%A clean scavenger, as the byproducts are volatile. Reduces carbocations via hydride transfer.[9]
p-Cresol CH₃C₆H₄OHHard carbocations, suppresses Tyr modification5%Effective, but can be more difficult to remove during workup.
1,2-Ethanedithiol (EDT) HSCH₂CH₂SHHard carbocations, reduces Cys oxidation2.5 - 5%A potent reducing agent, useful for peptides containing cysteine. Strong odor.[10]
Water H₂OHelps to suppress t-butylation2.5 - 5%Often included in scavenger cocktails.

Experimental Protocols

The following is a detailed, step-by-step protocol for the high-yield deprotection of a peptide containing a Lys(2-Cl-Z) residue using a standard HF cleavage procedure.

Protocol: High-HF Cleavage of a Peptide Containing Lys(2-Cl-Z)

Safety First: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, HF-resistant apparatus located in a certified fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield, is mandatory.

Materials:

  • Peptide-resin containing Lys(2-Cl-Z) (e.g., 200 mg)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger Cocktail: p-Cresol (0.75 mL), Thioanisole (0.25 mL)

  • Teflon-coated stir bar

  • HF cleavage apparatus

  • Dry ice/ethanol bath

  • Cold diethyl ether

  • 20% aqueous acetic acid

Procedure:

  • Resin Preparation:

    • Place the dry peptide-resin (200 mg) and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the scavenger cocktail (1.0 mL total volume) to the reaction vessel.

  • HF Condensation:

    • Assemble the HF cleavage apparatus according to the manufacturer's instructions.

    • Cool the reaction vessel in a dry ice/ethanol bath for at least 5 minutes.

    • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel. Maintain the temperature between -5°C and 0°C during condensation.

  • Cleavage Reaction:

    • Once the HF has been collected, remove the dry ice/ethanol bath and replace it with an ice-water bath to maintain the reaction temperature between 0°C and 5°C.

    • Stir the reaction mixture for 1 to 1.5 hours. For peptides known to be difficult to deprotect, the time can be extended to 2 hours.[7]

  • HF Evaporation:

    • After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to the apparatus's standard operating procedure. Ensure all HF is removed.

  • Peptide Precipitation and Washing:

    • Carefully open the reaction vessel in the fume hood.

    • Add approximately 30 mL of cold diethyl ether to the residue to precipitate the crude peptide.

    • Transfer the resulting slurry to a centrifuge tube. Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove the scavengers and their byproducts.

  • Peptide Extraction and Lyophilization:

    • After the final ether wash, dissolve the peptide pellet in an appropriate volume of 20% aqueous acetic acid.

    • Filter the solution to remove the resin.

    • Lyophilize the filtrate to obtain the crude peptide powder.

  • Analysis:

    • Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the complete removal of the 2-Cl-Z group and to assess the purity.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for HF cleavage of a 2-Cl-Z protected peptide."

References

  • Specific 12CβD(2)12CγD(2)S13CεHD(2) isotopomer labeling of methionine to characterize protein dynamics by 1H and 13C NMR relaxation dispersion. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). (2024). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

  • US7217835B2 - Production method of O-substituted tyrosine compound. (n.d.). Google Patents.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 15, 2026, from [Link]

  • Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry | Request PDF. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. (2023). Digital Commons @ UConn. Retrieved January 15, 2026, from [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. (1980). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Tyrosine biosynthesis, metabolism, and catabolism in plants. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). Research Explorer - The University of Manchester. Retrieved January 15, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Alkylation of tryptophan-containing peptides with MBH carbonate. Unless... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Biophysical and proteomic characterization strategies for cysteine modifications in Ras GTPases. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Protein modification by acrolein: Formation and stability of cysteine adducts. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis of L-tyrosine benzyl ester. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved January 15, 2026, from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024). PubMed. Retrieved January 15, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Protein modification by acrolein: formation and stability of cysteine adducts. (n.d.). PubMed - NIH. Retrieved January 15, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with H-D-Lys(2-Cl-Z)-OH

For researchers, scientists, and professionals in drug development, the meticulous analysis of synthetic peptides is not merely a quality control step; it is the bedrock upon which reliable experimental data and therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of synthetic peptides is not merely a quality control step; it is the bedrock upon which reliable experimental data and therapeutic potential are built. The choice of synthetic strategy—most notably the selection of amino acid protecting groups—has profound implications that ripple through to the final analytical assessment. This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using the Boc-strategy workhorse, H-D-Lys(2-Cl-Z)-OH, versus its common counterpart in Fmoc-based synthesis, Fmoc-D-Lys(Boc)-OH.

The core of this analysis pivots on the inherent chemical properties of the protecting groups and the synthetic methodologies they dictate. The tert-butyloxycarbonyl (Boc) strategy, which employs H-D-Lys(2-Cl-Z)-OH, is characterized by its use of a strong acid, typically trifluoroacetic acid (TFA), for the repetitive removal of the Nα-Boc group. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the lysine side-chain is engineered to be stable to these acidic conditions, only to be removed during the final, harsh cleavage from the resin, often with hydrofluoric acid (HF).[1] In stark contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy utilizes a base-labile Fmoc group for Nα-protection, allowing for milder synthesis conditions.[2] Here, the lysine side-chain is typically shielded by an acid-labile Boc group, which is removed concurrently with the peptide from the resin using a TFA-based cleavage cocktail.[1]

These divergent pathways produce crude peptides with distinct impurity profiles, which in turn require tailored HPLC analysis for accurate purity assessment. This guide will dissect these differences, providing supporting data, detailed experimental protocols, and visual workflows to empower you to make informed decisions in your peptide synthesis and analysis endeavors.

Comparative Performance: H-D-Lys(2-Cl-Z)-OH vs. Fmoc-D-Lys(Boc)-OH

The choice between Boc and Fmoc synthesis strategies, and consequently between H-D-Lys(2-Cl-Z)-OH and Fmoc-D-Lys(Boc)-OH, is often dictated by the peptide sequence itself. The Boc strategy, with its aggressive deprotection steps, can be particularly effective for synthesizing long or hydrophobic peptides that are prone to aggregation during synthesis.[2][] The repeated acid washes help to disrupt secondary structures and maintain solubility. Conversely, the milder conditions of Fmoc synthesis are generally preferred for routine peptide production and for peptides containing sensitive modifications.[4]

The ultimate measure of success for any synthesis is the purity of the crude product, as this directly impacts the difficulty and yield of the final purification. The following table provides an illustrative comparison of the expected crude purity and common impurities for a model peptide synthesized using both methods.

FeatureBoc-SPPS with H-D-Lys(2-Cl-Z)-OHFmoc-SPPS with Fmoc-D-Lys(Boc)-OH
Typical Crude Purity 75-85% for standard peptides. Can be higher for hydrophobic sequences prone to aggregation.[2]70-90% for standard peptides. Generally considered to yield higher purity crude products for routine synthesis.[4]
Common Impurities - Truncated Sequences: Premature termination of the peptide chain. - Deletion Sequences: Failure of a coupling reaction, often due to aggregation. - Incomplete Deprotection: Residual side-chain protecting groups (e.g., 2-Cl-Z). - Alkylation of sensitive residues: (e.g., Met, Trp) by carbocations generated during the harsh final cleavage.[2]- Deletion Sequences: Incomplete Fmoc deprotection or coupling failures. - Aspartimide Formation: Cyclization of aspartic acid residues leading to chain branching. - Piperidine Adducts: Modification of the peptide by byproducts of Fmoc deprotection. - Dibenzofulvene Adducts: Modification of the N-terminus by the cleaved Fmoc group.[2]
Key Advantages Effective for long or aggregation-prone sequences.[]Milder conditions, suitable for sensitive modifications and high-throughput automation.[4]
Key Disadvantages Harsh final cleavage conditions (HF) can degrade sensitive peptides and require specialized equipment.[1]Potential for aggregation in "difficult" sequences. Formation of characteristic Fmoc-related impurities.[2]

Visualizing the Building Blocks and Synthetic Workflows

To fully appreciate the analytical challenges, it is essential to visualize the key components and processes.

Figure 1: Chemical Structures of Protected D-Lysine Derivatives cluster_0 Boc-SPPS Building Block cluster_1 Fmoc-SPPS Building Block Boc_Lys_2ClZ H-D-Lys(2-Cl-Z)-OH Fmoc_Lys_Boc Fmoc-D-Lys(Boc)-OH

Figure 1: Chemical Structures of Protected D-Lysine Derivatives.

The distinct synthetic workflows for incorporating these building blocks are outlined below. Understanding these cycles is key to diagnosing potential sources of impurities that will be observed in the final HPLC analysis.

Figure 2: Comparative SPPS Workflows cluster_Boc Boc-SPPS Cycle cluster_Fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (e.g., DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Amino Acid Coupling (Activated Boc-AA) Boc_Neutralize->Boc_Couple Boc_Wash Wash (DCM/DMF) Boc_Couple->Boc_Wash Boc_Wash->Boc_Start Next Cycle Final Cleavage (HF) Final Cleavage (HF) Boc_Wash->Final Cleavage (HF) Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Amino Acid Coupling (Activated Fmoc-AA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start Next Cycle Final Cleavage (TFA Cocktail) Final Cleavage (TFA Cocktail) Fmoc_Wash2->Final Cleavage (TFA Cocktail) Crude Peptide A Crude Peptide A Final Cleavage (HF)->Crude Peptide A Crude Peptide B Crude Peptide B Final Cleavage (TFA Cocktail)->Crude Peptide B HPLC Analysis HPLC Analysis Crude Peptide A->HPLC Analysis Crude Peptide B->HPLC Analysis

Figure 2: Comparative SPPS Workflows.

Experimental Protocols for HPLC Analysis

A robust and reliable HPLC method is crucial for accurately assessing the purity of the crude peptide product. The following protocol is a standard starting point for the analysis of most peptides, including those synthesized with H-D-Lys(2-Cl-Z)-OH.

Protocol 1: Analytical RP-HPLC for Crude Peptide Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

    • Dissolve the peptide in 1 mL of a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile (e.g., 50:50 v/v). Ensure the peptide is fully dissolved; sonication may be required for difficult sequences.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A standard analytical HPLC or UHPLC system equipped with a UV detector.

    • Column: A high-quality reversed-phase C18 column is the workhorse for peptide analysis. A typical dimension is 4.6 x 150 mm with a 3.5 or 5 µm particle size. For higher resolution, a column with a smaller particle size (e.g., 1.8 µm) can be used on a UHPLC system.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm or 220 nm for detecting the peptide backbone.

    • Injection Volume: 10-20 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      32 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

    • Identify and, if possible, characterize impurity peaks using mass spectrometry (LC-MS).

In-Process Analysis: A Proactive Approach to Purity

HPLC is not just a post-synthesis tool. It can be invaluable for in-process monitoring, particularly to confirm the successful incorporation of critical or modified amino acids like H-D-Lys(2-Cl-Z)-OH.

Rationale for In-Process Analysis

By cleaving a small sample of the peptide from the resin before the synthesis is complete, you can gain early insights into the success of a coupling reaction. This is particularly useful after incorporating an expensive or unusual building block. The presence of bulky, hydrophobic protecting groups like 2-Cl-Z or Boc on the lysine side chain will significantly increase the hydrophobicity of the peptide fragment. In reversed-phase HPLC, increased hydrophobicity leads to a longer retention time.[5]

Protocol 2: In-Process HPLC Monitoring

  • Sample Collection: After the coupling step for H-D-Lys(2-Cl-Z)-OH (or Fmoc-D-Lys(Boc)-OH), remove a small sample of the resin (approx. 5-10 mg) from the reaction vessel.

  • Washing: Thoroughly wash the resin sample with DMF and DCM to remove any unreacted reagents. Dry the resin under vacuum.

  • Small-Scale Cleavage: Treat the dried resin with a small volume (e.g., 200 µL) of the appropriate cleavage cocktail (TFA-based for Fmoc/tBu strategy; a milder cocktail if analyzing a Boc/Bzl intermediate). Allow the cleavage to proceed for 1-2 hours.

  • Sample Preparation: Filter the cleavage solution away from the resin beads. Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dissolve the peptide pellet in a suitable HPLC solvent (e.g., 50% ACN/water).

  • HPLC Analysis: Analyze the sample using the same HPLC method as described in Protocol 1.

  • Interpretation: Compare the chromatogram to one from a sample taken before the protected lysine was added. A new, later-eluting peak corresponding to the peptide now containing the hydrophobic, protected lysine residue should be observed. This confirms the successful incorporation of the amino acid.

Making the Right Choice: A Decision Framework

The selection of a synthetic strategy and the corresponding analytical approach is a critical decision. The following framework can guide this process.

Figure 3: Decision Framework for Synthesis and Analysis Start Define Peptide Target Seq_Props Analyze Sequence Properties Start->Seq_Props Is_Hydrophobic Hydrophobic or Aggregation-Prone? Seq_Props->Is_Hydrophobic Has_Sensitive_Mods Contains Acid-Sensitive Modifications? Is_Hydrophobic->Has_Sensitive_Mods No Boc_Path Consider Boc-SPPS with H-D-Lys(2-Cl-Z)-OH Is_Hydrophobic->Boc_Path Yes Has_Sensitive_Mods->Boc_Path No Fmoc_Path Default to Fmoc-SPPS with Fmoc-D-Lys(Boc)-OH Has_Sensitive_Mods->Fmoc_Path Yes Analyze_Boc Analyze Crude Peptide by RP-HPLC (Expect Truncation/Deletion Impurities) Boc_Path->Analyze_Boc Analyze_Fmoc Analyze Crude Peptide by RP-HPLC (Expect Dibenzofulvene/Piperidine Adducts) Fmoc_Path->Analyze_Fmoc Purify Purify by Preparative RP-HPLC Analyze_Boc->Purify Analyze_Fmoc->Purify

Figure 3: Decision Framework for Synthesis and Analysis.

Conclusion

The HPLC analysis of peptides synthesized with H-D-Lys(2-Cl-Z)-OH is intrinsically linked to the principles and challenges of Boc-SPPS. While this strategy remains a powerful tool for specific applications, particularly for hydrophobic and aggregation-prone sequences, it necessitates a keen awareness of potential side reactions and the use of harsh cleavage conditions. The resulting crude peptide will have an impurity profile distinct from that generated by the milder, more common Fmoc-SPPS approach using Fmoc-D-Lys(Boc)-OH.

A comprehensive analytical strategy, therefore, does not begin at the HPLC instrument but in the planning of the synthesis itself. By understanding the chemistry of the chosen protecting groups and anticipating the likely impurities, researchers can develop and tailor robust HPLC methods for accurate purity assessment. The protocols and frameworks provided in this guide serve as a foundation for building this expertise, ensuring the integrity of your synthetic peptides and the reliability of your downstream applications.

References

  • Kunz, H., & Lerchen, H. G. (1987). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Angewandte Chemie International Edition in English, 26(9), 903-905. Available at: [Link]

  • CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. Available at: [Link]

  • Krokhin, O. V., & Spicer, V. (2010). Predicting peptide retention times for proteomics. Current protocols in bioinformatics, Chapter 13, Unit 13.14. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. Available at: [Link]

  • Prot pi. (n.d.). Peptide Tool. Available at: [Link]

  • Słominska, M., et al. (2018). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. Journal of medicinal chemistry, 61(17), 7857-7869. Available at: [Link]

  • Hojo, K., et al. (2022). Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy. Green Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Available at: [Link]

  • Giralt, E., et al. (1996). Reversible Protection of Lysine to Facilitate the Purification of Protected Peptide Segments. Peptide Science, 40(5), 325-330. Available at: [Link]

  • Wessells, H., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • Gavva, V., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations, 10(8), 459. Available at: [Link]

  • Al Musaimi, O., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 45(16), 2841-2854. Available at: [Link]

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. Available at: [Link]

  • Gavva, V., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Current protocols in protein science, Chapter 8, Unit 8.7. Available at: [Link]

  • GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Available at: [Link]

  • Lee, D. W., et al. (2011). Both the Hydrophobicity and a Positively Charged Region Flanking the C-Terminal Region of the Transmembrane Domain of Signal-Anchored Proteins Play Critical Roles in Determining Their Targeting Specificity to the Endoplasmic Reticulum or Endosymbiotic Organelles in Arabidopsis Cells. The Plant Cell, 23(4), 1588-1605. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Lys(2-Cl-Z)-Containing Peptides

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the final product is paramount. Incomplete removal of protecting groups during solid-phase peptide synthesis (SP...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the final product is paramount. Incomplete removal of protecting groups during solid-phase peptide synthesis (SPPS) is a common source of impurities that can significantly impact the peptide's biological activity and therapeutic safety. One such protecting group for the lysine side chain is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. Its incomplete cleavage results in a persistent modification that requires robust analytical methods for detection and characterization.

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of peptides containing a residual Lys(2-Cl-Z) modification. We will delve into the mechanistic underpinnings of different fragmentation methods, provide supporting data, and offer detailed experimental protocols to empower you to confidently identify these critical impurities.

The Challenge: Identifying Residual Protecting Groups

During SPPS, the 2-Cl-Z group is employed to protect the ε-amino group of lysine. While effective, its removal, typically via strong acids like hydrofluoric acid or catalytic hydrogenolysis, can be incomplete.[1] The resulting Lys(2-Cl-Z)-containing peptide is an impurity that is often difficult to separate from the target peptide due to similar physicochemical properties. Mass spectrometry (MS) is the definitive tool for identifying such modifications.[2]

The key to successful MS characterization lies in the fragmentation strategy. The ideal method should not only confirm the mass of the modification but also pinpoint its exact location on the peptide sequence. Here, we compare the two most prevalent fragmentation techniques: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID): A Predictive Look at Fragmentation

Collision-Induced Dissociation (CID) is a "hot" fragmentation technique where peptide ions are accelerated and collided with an inert gas, leading to fragmentation.[3] For peptides containing a Lys(2-Cl-Z) modification, CID is expected to induce fragmentation of both the peptide backbone and the protecting group itself.

The 2-Cl-Z group has a monoisotopic mass of approximately 169.006 Da. Based on the fragmentation patterns of related compounds like benzyloxycarbonyl derivatives and chlorinated aromatic compounds, we can predict several characteristic fragmentation pathways for the Lys(2-Cl-Z) side chain under CID.[4]

Predicted Fragmentation Pathways for Lys(2-Cl-Z) in CID:

  • Neutral Loss of 2-chlorotoluene: A likely fragmentation pathway involves the cleavage of the carbamate bond, leading to a neutral loss of 2-chlorotoluene (C7H7Cl, ~126.02 Da). This would result in a fragment ion corresponding to the peptide with a carbamic acid residue on the lysine, which would be highly unstable and likely lose CO2.

  • Formation of a 2-chlorobenzyl cation: Cleavage of the C-O bond of the carbamate can result in the formation of a stable 2-chlorobenzyl cation (C7H6Cl+, m/z ~125.01).

  • Neutral Loss of CO2: The carbamate linkage may undergo fragmentation to lose carbon dioxide (44 Da).

  • Backbone Fragmentation: In addition to these side-chain fragmentations, CID will also produce the standard b- and y-type ions from the cleavage of the peptide backbone. The presence of the Lys(2-Cl-Z) modification will be indicated by a mass shift of 169.006 Da on the lysine-containing fragments.

The complex fragmentation pattern generated by CID can sometimes make spectral interpretation challenging, especially for larger peptides or those with multiple potential modification sites. The lability of the protecting group under CID conditions can also lead to an underestimation of the modification if the primary fragmentation event is the loss of the protecting group.

Electron Transfer Dissociation (ETD): Preserving the Evidence

Electron Transfer Dissociation (ETD) is a "soft" fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type fragment ions.[5] A key advantage of ETD is its ability to preserve labile post-translational modifications and, by extension, protecting groups on amino acid side chains.[6]

When a Lys(2-Cl-Z)-containing peptide is subjected to ETD, the 2-Cl-Z group is expected to remain intact on the lysine side chain. This results in a clear mass shift of 169.006 Da on all c- and z-type fragments that include the modified lysine residue. This preservation of the modification allows for unambiguous localization of the Lys(2-Cl-Z) group within the peptide sequence.

Comparative Analysis: CID vs. ETD

The choice between CID and ETD for the characterization of Lys(2-Cl-Z) peptides depends on the specific analytical goal.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Fragmentation Type "Hot," vibrational excitation"Soft," electron transfer
Primary Cleavage Peptide backbone (b- and y-ions) and labile side chainsPeptide backbone (c- and z-ions)
Protecting Group Prone to fragmentation and neutral lossGenerally preserved on the side chain
Localization Can be ambiguous due to neutral lossUnambiguous localization
Peptide Charge State Effective for lower charge states (e.g., 2+)More effective for higher charge states (≥3+)
Peptide Size More effective for shorter peptidesAdvantageous for longer peptides and proteins
Primary Application Peptide sequencingCharacterization of labile modifications and top-down proteomics

Recommendation: For the definitive identification and localization of a Lys(2-Cl-Z) modification, ETD is the superior technique . The preservation of the protecting group on the side chain provides clear and easily interpretable data. CID can be used as a complementary technique, and the observation of predicted neutral losses can provide additional confidence in the identification. For complex mixtures, an alternating CID/ETD scan approach can provide the most comprehensive characterization.

Experimental Protocols

Sample Preparation
  • Reconstitution: Reconstitute the lyophilized peptide sample in 0.1% formic acid in water to a concentration of 1 mg/mL.

  • Dilution: Further dilute the sample to a final concentration of 1-10 pmol/µL in 0.1% formic acid in 5% acetonitrile/95% water for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap or Q-TOF instrument).

Mass Spectrometry Parameters
  • Full MS Scan: Acquire a full MS scan from m/z 300-2000 to identify the precursor ion of the Lys(2-Cl-Z)-containing peptide. The expected mass will be the mass of the unmodified peptide + 169.006 Da.

  • Tandem MS (MS/MS):

    • CID: Isolate the precursor ion and fragment it using a normalized collision energy of 25-35%.

    • ETD: Isolate the precursor ion and subject it to ETD using an appropriate reagent anion and reaction time.

    • Data-Dependent Acquisition: Set up a data-dependent method to automatically switch between a full MS scan and MS/MS scans of the most intense precursor ions. If possible, use an alternating CID/ETD method.

Data Analysis and Interpretation

  • Identify the Precursor Ion: Locate the ion corresponding to the mass of the peptide plus the 2-Cl-Z group.

  • Analyze the CID Spectrum:

    • Look for the b- and y-ion series. Identify the mass shift of +169.006 Da on the fragments containing the modified lysine.

    • Search for characteristic neutral losses, such as -126 Da (2-chlorotoluene).

  • Analyze the ETD Spectrum:

    • Look for the c- and z-ion series.

    • Confirm that all fragments containing the modified lysine show a mass increase of 169.006 Da. The contiguous series of c- and z-ions will pinpoint the exact location of the modification.

Visualizing the Workflow and Fragmentation

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Reconstitution Reconstitute Peptide Dilution Dilute for LC-MS Reconstitution->Dilution LC_Separation LC Separation Dilution->LC_Separation Full_MS Full MS Scan LC_Separation->Full_MS MSMS CID / ETD Fragmentation Full_MS->MSMS Precursor_ID Identify Precursor Ion MSMS->Precursor_ID CID_Analysis Analyze CID Spectrum Precursor_ID->CID_Analysis ETD_Analysis Analyze ETD Spectrum Precursor_ID->ETD_Analysis

Caption: Workflow for the characterization of Lys(2-Cl-Z) peptides.

Fragmentation cluster_CID CID Fragmentation cluster_ETD ETD Fragmentation Peptide_CID [Peptide+Lys(2-Cl-Z)+nH]n+ b_y_ions b/y ions Peptide_CID->b_y_ions Backbone Cleavage Neutral_Loss Neutral Loss of 2-chlorotoluene Peptide_CID->Neutral_Loss Side Chain Cleavage Peptide_ETD [Peptide+Lys(2-Cl-Z)+nH]n+ c_z_ions c/z ions with intact Lys(2-Cl-Z) Peptide_ETD->c_z_ions Backbone Cleavage

Caption: Comparison of CID and ETD fragmentation pathways.

Conclusion

The accurate characterization of impurities is a non-negotiable aspect of peptide drug development. For impurities arising from incomplete deprotection, such as the persistence of the Lys(2-Cl-Z) group, mass spectrometry offers unparalleled analytical power. While CID can provide valuable information, its tendency to fragment the protecting group can complicate data interpretation. In contrast, ETD, with its ability to preserve labile side-chain modifications, provides a clear and direct path to the unambiguous identification and localization of the Lys(2-Cl-Z) group. By employing the strategies and protocols outlined in this guide, researchers can confidently identify these critical impurities, ensuring the quality and integrity of their synthetic peptides.

References

  • Aitken, A., & Learmonth, M. (2002). Protein sequencing. The Encyclopedia of Molecular Biology, 1-7.
  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in enzymology, 193, 455-479.
  • Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(4), 519-523.
  • Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(12), 1811-1822. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601.
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148-185.
  • BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Waters Corporation. (2017). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kirsch, M. J., Leiser, A., & Lamerz, J. (2011).
  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Tsybin, Y. O., He, L., & Hakansson, K. (2005). Electron capture dissociation of peptides in a linear ion trap. Analytical chemistry, 77(1), 1-7.
  • Horn, D. M., Zubarev, R. A., & McLafferty, F. W. (2000). Automated de novo sequencing of proteins by tandem high-resolution mass spectrometry. Proceedings of the National Academy of Sciences, 97(19), 10313-10317.

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Validation

A-Senior Application Scientist's Comparative Guide: H-D-Lys(2-CL-Z)-OH vs. H-L-Lys(2-CL-Z)-OH in Peptide Stability Studies

For researchers, scientists, and drug development professionals, the stability of a peptide therapeutic is a critical determinant of its clinical success. A peptide that rapidly degrades in vivo will have a short half-li...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of a peptide therapeutic is a critical determinant of its clinical success. A peptide that rapidly degrades in vivo will have a short half-life, poor bioavailability, and diminished therapeutic efficacy. A primary strategy to overcome this fundamental limitation is the strategic incorporation of non-natural amino acids to enhance resistance to enzymatic degradation.

This guide provides an in-depth comparison of two stereoisomeric building blocks, H-D-Lys(2-CL-Z)-OH and H-L-Lys(2-CL-Z)-OH , focusing on their profound and divergent impacts on the stability of the final peptide product. We will explore the underlying biochemical principles, present supporting data, and provide detailed experimental protocols for validation.

Part 1: The Fundamental Difference: Chirality and Its Impact on Proteolytic Degradation

The core distinction between H-D-Lys(2-CL-Z)-OH and H-L-Lys(2-CL-Z)-OH lies in their stereochemistry. They are enantiomers—mirror images of each other.

  • H-L-Lys(2-CL-Z)-OH : Contains the naturally occurring L-lysine isomer. Peptides and proteins in virtually all living organisms are constructed from L-amino acids.

  • H-D-Lys(2-CL-Z)-OH : Contains the unnatural D-lysine isomer.

This seemingly subtle difference has dramatic consequences for peptide stability. Proteases, the enzymes responsible for peptide and protein degradation, are themselves chiral molecules made of L-amino acids. Their active sites are exquisitely evolved to recognize and bind substrates with L-stereochemistry.[1]

When a peptide composed entirely of L-amino acids (like one synthesized using H-L-Lys(2-CL-Z)-OH) encounters a protease, it fits perfectly into the enzyme's active site, leading to rapid cleavage of the peptide bonds and degradation of the therapeutic molecule.[1] Conversely, incorporating a D-amino acid, such as D-lysine, introduces a stereochemical "mismatch."[1] The D-residue's side chain and backbone orientation create a steric hindrance that prevents the peptide from binding correctly to the protease's active site.[1] This renders the peptide bond resistant to cleavage, significantly enhancing the peptide's stability and prolonging its biological half-life.[2][3][4]

A Note on the 2-Cl-Z Protecting Group: It is critical to understand that the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a temporary protecting group for the epsilon-amino function of the lysine side chain, primarily used during Boc-based solid-phase peptide synthesis (SPPS).[5][6] This group is stable under the acidic conditions used to remove the N-terminal Boc group but is cleaved off during the final, harsh acidolytic step (e.g., with HF or TFMSA) that releases the peptide from the resin.[5] Therefore, the stability studies discussed here pertain to the final, deprotected peptides containing either a D-Lys or L-Lys residue, not the protected amino acid building blocks themselves.

Part 2: Visualizing the Principle of Stereospecific Proteolysis

The following diagram illustrates why a peptide containing D-lysine is resistant to enzymatic degradation compared to its all-L-lysine counterpart.

G cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L_Peptide L-Peptide Chain (e.g., from H-L-Lys) Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Substrate Protease_L Protease (Enzyme) Protease_L->Binding_L Enzyme Cleavage Peptide Bond Cleavage Binding_L->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Lys (from H-D-Lys) Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Substrate Protease_D Protease (Enzyme) Protease_D->Binding_D Enzyme Intact Intact Peptide (Stable) Binding_D->Intact No Catalysis

Caption: Enzymatic degradation pathway for L-peptides and resistance for D-peptides.

Part 3: Experimental Validation: In Vitro Plasma Stability Assay

To empirically validate the stability difference, a robust in vitro plasma stability assay is the industry standard. This experiment measures the rate at which a peptide is degraded in a biologically relevant matrix, such as human plasma, which is rich in proteolytic enzymes.[7]

Expected Outcome Summary

The table below summarizes the anticipated results from a comparative plasma stability study of two analogous peptides, one containing L-lysine and the other D-lysine.

ParameterPeptide with L-LysinePeptide with D-LysineRationale
Half-life (t½) in Plasma Short (e.g., minutes to a few hours)Significantly Longer (e.g., many hours to days)The L-peptide is a natural substrate for plasma proteases, leading to rapid degradation. The D-peptide resists proteolysis due to stereochemical hindrance.[8][9][10]
% Intact Peptide at 24h Low (<10%)High (>80-90%)Reflects the differential rates of degradation. Studies consistently show D-amino acid substitution leads to high resistance against proteolytic degradation.[2][3]
Primary Degradation Mechanism Proteolytic CleavageSlower, non-specific chemical degradation (if any)The primary clearance route for the L-peptide is enzymatic. The D-peptide, being stable against enzymes, would degrade via slower pathways like hydrolysis if at all within the timeframe.
Detailed Experimental Protocol: Comparative Plasma Stability

This protocol provides a self-validating system by directly comparing the L- and D-lysine containing peptides under identical conditions.

1. Materials & Reagents:

  • Test Peptide 1 (L-Lys variant) and Test Peptide 2 (D-Lys variant), lyophilized powder

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal Standard (IS): A stable, non-related peptide for normalization

  • Quenching Solution: ACN with 1% formic acid and the Internal Standard

2. Experimental Workflow Diagram:

G A 1. Peptide Preparation Stock solutions (e.g., 1 mg/mL in DMSO) Working solutions in PBS B 2. Incubation Setup Thaw plasma at 37°C. Mix plasma and PBS (e.g., 1:1 v/v). Add peptide working solution to a final concentration of ~10 µM. A->B C 3. Time-Point Sampling Incubate at 37°C with gentle agitation. Collect aliquots at T=0, 15, 30, 60, 120, 240 min, and 24h. B->C D 4. Reaction Quenching Immediately add 2-3 volumes of cold Quenching Solution (containing Internal Standard) to each aliquot. C->D E 5. Protein Precipitation Vortex vigorously. Incubate at 4°C for 20 min. Centrifuge at >12,000 x g for 10 min. D->E F 6. Sample Analysis Transfer supernatant to HPLC vials. E->F G 7. LC-MS/MS Analysis Quantify the peak area of the intact parent peptide relative to the internal standard. F->G

Caption: Workflow for a typical in vitro peptide plasma stability assay.

3. Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL stock solutions of each peptide (L-Lys and D-Lys variants) and the internal standard in DMSO. Create working solutions by diluting the stocks in PBS.

  • Incubation: Thaw human plasma in a 37°C water bath. In microcentrifuge tubes, add the plasma and peptide working solution to achieve a final peptide concentration of approximately 10 µM.[11][12] The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

  • Sampling: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.[7]

  • Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold quenching solution.[7] The organic solvent precipitates the plasma proteins, and the acid denatures the enzymes.

  • Analysis: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

  • Data Processing: Quantify the peak area of the intact peptide at each time point. Normalize this area to the peak area of the internal standard. Calculate the percentage of peptide remaining at each time point relative to the T=0 sample. The half-life (t½) can then be determined by fitting the data to a one-phase exponential decay curve.[13]

Part 4: Conclusion and Field-Proven Insights

The choice between incorporating H-D-Lys(2-CL-Z)-OH versus H-L-Lys(2-CL-Z)-OH into a peptide sequence is a critical decision in therapeutic peptide design. While the L-lysine derivative will produce a peptide susceptible to rapid proteolytic degradation, the strategic substitution with its D-enantiomer is a field-proven and highly effective method to dramatically enhance peptide stability.[4][8][9] This increased stability often translates directly to an improved pharmacokinetic profile, including a longer circulating half-life, which is essential for developing a viable drug candidate.[2][9]

Researchers must, however, remain cognizant that altering stereochemistry can sometimes impact the peptide's secondary structure and, consequently, its binding affinity to the intended biological target.[8][9] Therefore, while stability is enhanced, subsequent bioactivity assays are mandatory to ensure that the modification has not compromised the peptide's therapeutic function. The protocols and principles outlined in this guide provide a robust framework for making and validating these critical design choices in the pursuit of next-generation peptide therapeutics.

References

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. National Institutes of Health. Available at: [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • D amino acid peptide, retro-inverso peptides resist degradation. GenScript. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Annals of Translational Medicine. Available at: [Link]

  • (PDF) The use of D-amino acids in peptide design. ResearchGate. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. PubMed Central. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Protecting Groups for the ε-Amino Group of D-Lysine

In the intricate world of peptide synthesis and bioconjugation, the lysine residue presents both a unique opportunity and a significant challenge. Its ε-amino group is a versatile handle for introducing branches, labels,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and bioconjugation, the lysine residue presents both a unique opportunity and a significant challenge. Its ε-amino group is a versatile handle for introducing branches, labels, or cyclization points, but this same reactivity demands robust and precise protection strategies. While the classic tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have been foundational, the increasing complexity of therapeutic peptides and protein conjugates necessitates a more nuanced and orthogonal toolkit.

This guide provides an in-depth comparison of alternative protecting groups for the D-lysine ε-amino group, moving beyond the conventional to explore options that offer enhanced orthogonality and enable sophisticated molecular architectures. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonality: The Cornerstone of Complex Synthesis

In multi-step solid-phase peptide synthesis (SPPS), orthogonality is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[1][2] This is crucial for on-resin modifications, where the lysine side chain must be deprotected without cleaving the peptide from the resin or removing other side-chain protecting groups.

The choice of an ε-amino protecting group is therefore dictated by the overall synthetic scheme, particularly the chemistry used for Nα-protection (e.g., the base-labile Fmoc group or the acid-labile Boc group) and the final resin cleavage conditions.[]

Orthogonality cluster_N_alpha Nα-Protection (Temporary) cluster_Side_Chain Side-Chain Protection (Permanent/Orthogonal) cluster_Cleavage Deprotection Reagents Fmoc Fmoc Piperidine Piperidine (Base) Fmoc->Piperidine Cleaved by Boc_alpha Boc TFA TFA (Strong Acid) Boc_alpha->TFA Cleaved by Boc_side Boc / tBu (Acid-Labile) Boc_side->TFA Cleaved by Alloc Alloc (Pd(0)-Labile) Pd Pd(0) Catalyst Alloc->Pd Cleaved by ivDde ivDde (Hydrazine-Labile) Hydrazine Hydrazine ivDde->Hydrazine Cleaved by Mtt Mtt (Very Mild Acid-Labile) Dilute_TFA Dilute TFA (1-2%) Mtt->Dilute_TFA Cleaved by Piperidine->Boc_side Stable Piperidine->Alloc Stable Piperidine->ivDde Stable TFA->Alloc Stable TFA->ivDde Stable Hydrazine->Boc_side Stable

Comparison of Key ε-Amino Protecting Groups

The selection of a protecting group is a critical decision based on its stability, cleavage conditions, and compatibility with other functionalities in the peptide. The following table provides a comparative overview of standard and alternative protecting groups for the lysine side chain.

Protecting GroupAbbreviationCommon StrategyCleavage ConditionsKey Advantages & Use Cases
tert-Butoxycarbonyl BocFmoc SPPSStrong acid (e.g., TFA)High stability, cost-effective. Cleaved concurrently with tBu-based groups and resin linkage (e.g., Wang resin).[4]
Benzyloxycarbonyl Z or CbzBoc SPPSCatalytic Hydrogenolysis (H₂, Pd/C)Stable to TFA. Useful for solution-phase synthesis or when acid-labile groups must be preserved.[1]
Allyloxycarbonyl AllocFmoc SPPSPd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger.[5][6]Fully orthogonal to acid- and base-labile groups. Ideal for on-resin cyclization and modification.[5]
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl ivDdeFmoc SPPS2-5% Hydrazine in DMF.[7][8][9]Orthogonal to acid/base cleavage. Allows selective on-resin modification. Deprotection can be monitored by UV.[9]
4-Methyltrityl MttFmoc SPPSVery mild acid (1-2% TFA in DCM) or HFIP.[10][11][12]Hyper-acid sensitive. Allows deprotection without cleaving other acid-labile groups like Boc or the peptide from acid-sensitive resins.[13]
4-Methoxytrityl MmtFmoc SPPSExtremely mild acid (e.g., AcOH/TFE/DCM).[13][14]More acid-labile than Mtt, providing an even milder deprotection option for highly sensitive substrates.[14]
2-Chlorobenzyloxycarbonyl 2-Cl-ZBoc SPPSStrong acid (HF, TFMSA).More stable to 50% TFA than Z, making it the standard choice for side-chain protection in Boc SPPS.[4]
Aminobutanol carbamate AbocChemoenzymaticSodium Periodate (NaIO₄).[15][16]Biocompatible, maintains side-chain charge. Used for synthesis of ubiquitin chains.[15][16]

In-Depth Analysis of Alternative Protecting Groups

The Alloc Group: Palladium-Catalyzed Precision

The allyloxycarbonyl (Alloc) group is a cornerstone of advanced orthogonal strategies. Its stability to both the piperidine used for Fmoc removal and the TFA used for final cleavage makes it exceptionally versatile.

  • Mechanism & Rationale: The deprotection is not a simple hydrolysis but a catalytic process. A Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), forms a π-allyl complex. A nucleophilic scavenger (e.g., phenylsilane or dimedone) is required to trap the reactive allyl cation, driving the reaction to completion and preventing side reactions.[5] This unique mechanism provides its complete orthogonality.

  • Best Use Case: On-resin lactam bridge formation. A peptide can be synthesized with Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH. On-resin, both groups are removed simultaneously with a Pd(0) catalyst, and the exposed side chains are then coupled to form a cyclic peptide.[5]

The ivDde Group: Hydrazine-Labile Specificity

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is an evolution of the Dde group, engineered to reduce side-chain migration.[4] It is cleaved under mildly nucleophilic conditions with hydrazine, offering an orthogonal axis to both acid- and base-labile groups.

  • Mechanism & Rationale: Deprotection proceeds via nucleophilic attack by hydrazine, leading to the formation of a stable indazole byproduct which has a strong UV absorbance, allowing for real-time monitoring of the reaction.[9] The key is that this condition leaves acid-labile (Boc, Mtt, tBu) and palladium-labile (Alloc) groups untouched.

  • Best Use Case: Site-specific labeling of a peptide with a fluorophore. The peptide is synthesized using Fmoc-Lys(ivDde)-OH at the desired labeling position. After chain assembly, the N-terminus can be protected with a Boc group. The resin-bound peptide is then treated with a hydrazine solution to expose only the ε-amino group of the target lysine, which can then be coupled with an activated fluorescent dye.[9]

The Mtt/Mmt Groups: Hyper-Acid Labile Control

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are trityl-based protectors that are exceptionally sensitive to acid.[13][14] Their lability is so high that they can be removed with cocktails of 1-2% TFA in DCM, conditions which leave more robust acid-labile groups like Boc or tBu ethers largely intact (>95%).[10][11]

  • Mechanism & Rationale: The stability of the trityl cation formed upon cleavage is the determining factor. Electron-donating groups (like the methoxy group in Mmt) stabilize the carbocation, making the protecting group easier to cleave.[14] This allows for a tiered acid-lability strategy.

  • Best Use Case: Synthesis of a branched peptide on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin). The main peptide backbone is synthesized, incorporating Fmoc-Lys(Mtt)-OH. The Mtt group is then selectively removed with 1% TFA/DCM, and a second peptide chain is synthesized on the newly exposed ε-amino group. Finally, the entire branched construct can be cleaved from the resin under very mild acidic conditions that do not damage the peptide.[11][17]

Workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Modification On-Resin Side-Chain Modification cluster_Cleavage Final Cleavage & Purification start Start with Resin synthesis Assemble Peptide Chain (Incorporate Fmoc-Lys(ivDde)-OH) start->synthesis protect_N Protect N-terminus (e.g., Boc-ON) synthesis->protect_N deprotect Selective ivDde Removal (2% Hydrazine/DMF) protect_N->deprotect wash Wash Resin deprotect->wash conjugate Conjugate Label (e.g., Activated Fluorophore) wash->conjugate cleave Cleave from Resin & Remove All Other Protecting Groups (TFA) conjugate->cleave purify Purify Peptide (HPLC) cleave->purify

Experimental Protocols

The following protocols are generalized methodologies. Optimization may be required based on peptide sequence, resin type, and scale.

Protocol 1: On-Resin Deprotection of the Alloc Group

Objective: To selectively remove the Alloc group from a lysine side chain on a resin-bound peptide.

Materials:

  • Resin-bound peptide containing a Lys(Alloc) residue.

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).

  • N-Methylmorpholine (NMM).

  • Acetic Acid (AcOH).

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Scavenger: Phenylsilane (PhSiH₃).

  • Dimethylformamide (DMF) for washing.

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the deprotection cocktail. For every 1 gram of resin, prepare 10 mL of a solution containing Pd(PPh₃)₄ (0.25 equivalents relative to peptide loading) and PhSiH₃ (25 equivalents) in CHCl₃ or DCM. Caution: Perform in a well-ventilated fume hood. The solution should be bright yellow.

  • Drain the swelling solvent from the resin.

  • Add the deprotection cocktail to the resin and agitate gently under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature. The solution may turn darker.

  • Drain the reaction mixture and wash the resin thoroughly:

    • 3x with DCM.

    • 2x with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium).

    • 3x with DMF.

    • 3x with DCM.

  • The resin is now ready for the subsequent coupling reaction at the lysine side chain.

Protocol 2: On-Resin Deprotection of the ivDde Group

Objective: To selectively remove the ivDde group from a lysine side chain.

Materials:

  • Resin-bound peptide containing a Lys(ivDde) residue.

  • Anhydrous Dimethylformamide (DMF).

  • Hydrazine monohydrate (H₂NNH₂·H₂O).

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare the deprotection solution: 2% (v/v) hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Drain the swelling solvent from the resin.

  • Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature. Monitor the reaction progress by taking a small aliquot of the supernatant and measuring its absorbance at ~290-302 nm.

  • Typically, the reaction consists of multiple short treatments (e.g., 3-5 treatments of 5-10 minutes each) to ensure complete removal and minimize potential side reactions.[18]

  • After each treatment, drain the solution. Following the final treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct.

  • The resin is now ready for the next synthetic step.

Conclusion and Future Outlook

The strategic selection of lysine side-chain protection is a decisive factor in the success of modern peptide and protein synthesis. While traditional groups like Boc and Cbz remain relevant, the adoption of orthogonal alternatives such as Alloc, ivDde, and Mtt is indispensable for creating complex, multifunctional biomolecules. The development of novel, biocompatible protecting groups like Aboc and Abac further expands the horizon, enabling the synthesis of intricate biological constructs through chemoenzymatic strategies.[15][16] As the demand for precisely engineered therapeutic peptides and research tools grows, a deep, mechanistic understanding of these advanced protecting groups will continue to be a core competency for researchers, scientists, and drug development professionals.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from aapptec.[4]

  • Fmoc-Lys(ivDde)-OH. (n.d.). ChemPep Inc.[7]

  • Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group. (n.d.). Advanced ChemTech.[10]

  • Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use. (n.d.). Advanced ChemTech.[8]

  • Wilson, M. B., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link][15]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub.[19]

  • Wilson, M. B., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PubMed Central. [Link][16]

  • NEW Orthogonally protected lysine derivatives Novabiochem®. (n.d.). Merck Millipore.[9]

  • Optimizing the removal of an ivDde protecting group. (2023). Biotage.[18]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). CEM Corporation.[20]

  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[14]

  • Boc-l-lys(ns)-oh - 1301706-36-4. (n.d.). Vulcanchem.[21]

  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (n.d.). Benchchem.[1]

  • Sonesten, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org.[5]

  • Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. (n.d.). National Institutes of Health.[22]

  • Solid phase peptide synthesis of insulin using side chain anchored lysine. (2013). Google Patents.[23]

  • Fmoc-Lys(Mtt)-OH [167393-62-6]. (n.d.). Aapptec Peptides.[11]

  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.[13]

  • Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. (n.d.). Benchchem.[24]

  • Fmoc-D-Lys(Alloc)-OH: Your Key to Advanced Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[25]

  • A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. (n.d.). Benchchem.[26]

  • Fmoc-Lys(ivDde)-OH: A Key Building Block for Advanced Peptide Synthesis and Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[27]

  • Fmoc-Lys(Mtt)-OH. (n.d.). P3 BioSystems.[12]

  • Lysine in Protein Labeling and Analysis Research. (n.d.). BOC Sciences.[]

  • Peptide synthesis. (n.d.). Wikipedia. [Link][6]

  • Supporting Information for Angew. Chem. Int. Ed. Z51418. (2003). Wiley-VCH.[29]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.[2]

  • The deprotection of Lys(Mtt) revisited. (n.d.). ResearchGate.[17]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Protheragen.[30]

  • Side Chain Protected Peptide Synthesis. (2014). Cellmano Biotech.[31]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PubMed Central, NIH.[32]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.[]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.[33]

Sources

Validation

A-Scientist's-Guide-to-Purity-Assessment-of-Crude-Peptides-A-Comparative-Analysis-for-H-D-Lys(2-CL-Z)-OH

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical parameter that dictates the reliability and reproducibility of experimental outcomes. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical parameter that dictates the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of analytical techniques for assessing the purity of crude peptides, with a specific focus on H-D-Lys(2-CL-Z)-OH, a non-standard amino acid derivative. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

H-D-Lys(2-CL-Z)-OH, or Nα-t-Boc-Nε-2-chloro-benzyloxycarbonyl-D-lysine, is a crucial building block in peptide synthesis.[1][2] Its purity is paramount, as impurities can significantly impact the final peptide's structure, bioactivity, and immunogenicity. Crude peptide mixtures often contain a variety of impurities stemming from the synthesis process.[3] These can include deletion sequences, truncated peptides, products of incomplete deprotection, and diastereomers arising from racemization.[4][5]

This guide will compare the most effective analytical methods for identifying and quantifying these impurities: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Chiral Chromatography.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Purity Analysis

RP-HPLC is the cornerstone of peptide analysis and purification due to its high resolving power and compatibility with volatile buffers, making it ideal for subsequent mass spectrometry analysis.[3][6][7] The separation is based on the hydrophobic interactions between the peptide and the stationary phase, typically a C18-modified silica.[3]

Causality in Method Development for H-D-Lys(2-CL-Z)-OH Analysis

The choice of column, mobile phase, and gradient is critical for achieving optimal separation of the target peptide from its impurities.

  • Column Selection: A wide-pore C18 column (e.g., 300 Å) is generally preferred for peptides to ensure the analytes can access the bonded phase within the pores. The particle size (e.g., 3-5 µm) influences the column's efficiency; smaller particles provide higher resolution but at the cost of higher backpressure.

  • Mobile Phase: A common mobile phase system consists of an aqueous phase (A) and an organic phase (B).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution by masking the residual silanol groups on the silica surface.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN). ACN is a common organic modifier that effectively elutes peptides from the hydrophobic stationary phase.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is employed to elute peptides of varying hydrophobicity.[7] The gradient's steepness is a critical parameter to optimize for the best resolution.

Experimental Protocol: RP-HPLC Analysis of Crude H-D-Lys(2-CL-Z)-OH
  • Sample Preparation: Dissolve the crude H-D-Lys(2-CL-Z)-OH sample in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (aromatic residues, if applicable).[3][7]

    • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

  • Data Analysis: Calculate the purity by determining the peak area of the main component relative to the total area of all peaks in the chromatogram.

Data Presentation: Expected RP-HPLC Profile of Crude H-D-Lys(2-CL-Z)-OH
Retention Time (min) Peak Area (%) Potential Identity
5.23.5Synthesis reagents/scavengers
12.885.0H-D-Lys(2-CL-Z)-OH
14.15.8Deletion sequence (e.g., missing a hydrophobic residue)
16.53.2Incompletely deprotected species
18.92.5Truncated sequence

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Identity of Impurities

While RP-HPLC provides quantitative information on purity, it does not definitively identify the impurities. LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information for each separated component.[8][9][10] This is invaluable for characterizing impurities and confirming the identity of the target peptide.[11]

The Power of Mass Detection

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which generates multiply charged ions.[10] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By analyzing the resulting mass spectrum, the molecular weight of the peptide and its fragments can be determined.[12]

Experimental Workflow: LC-MS Analysis

The experimental workflow for LC-MS is similar to RP-HPLC, with the addition of the mass spectrometer as a detector.

LCMS_Workflow Crude_Sample Crude H-D-Lys(2-CL-Z)-OH Sample HPLC RP-HPLC Separation Crude_Sample->HPLC Injection ESI Electrospray Ionization HPLC->ESI Eluent MS Mass Analyzer ESI->MS Ions Detector Detector MS->Detector Separated Ions Data_Analysis Data Analysis (Purity & Identity) Detector->Data_Analysis Signal

Caption: LC-MS workflow for peptide analysis.

Data Interpretation: Correlating HPLC Peaks with Mass Spectra

By correlating the retention times of the peaks in the HPLC chromatogram with the corresponding mass spectra, we can assign molecular weights to each impurity. For example, a peak eluting earlier than the main product might have a lower molecular weight, suggesting a deletion sequence. Conversely, a later-eluting peak with a higher molecular weight could indicate an incompletely deprotected species.

Retention Time (min) Observed Mass (m/z) Calculated Mass Potential Identity
12.8415.2414.9H-D-Lys(2-CL-Z)-OH
14.1359.1358.8Deletion impurity
16.5515.2514.9Incompletely deprotected (e.g., with Boc group)

Chiral Chromatography: Assessing Enantiomeric Purity

A critical and often overlooked aspect of peptide purity is the enantiomeric purity of the constituent amino acids.[13] Racemization, the conversion of an L-amino acid to a D-amino acid (or vice-versa), can occur during peptide synthesis, particularly during activation steps.[4] For H-D-Lys(2-CL-Z)-OH, it is crucial to ensure the absence of its L-enantiomer. The presence of diastereomeric impurities can significantly alter the peptide's biological activity and three-dimensional structure.

Chiral chromatography is the most effective method for separating enantiomers.[][15] This can be achieved through two main approaches:

  • Direct Separation: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

  • Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[16][17]

Experimental Protocol: Chiral Analysis of H-D-Lys(2-CL-Z)-OH

This protocol outlines an indirect method using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for derivatization.[17]

  • Hydrolysis: The crude peptide is first hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 2 M HCl.

    • Evaporate to dryness and reconstitute in the mobile phase.

  • RP-HPLC Analysis:

    • Column: Standard C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient optimized for the separation of the derivatized amino acids.

    • Detection: UV at 340 nm.[17]

Expected Results: Separation of L- and D-Lysine Derivatives

The L-amino acid derivatives typically elute before the D-amino acid derivatives.[17] By comparing the retention time of the lysine derivative from the sample to that of derivatized L- and D-lysine standards, the enantiomeric purity can be determined.

Chiral_Separation cluster_0 Derivatization with Marfey's Reagent cluster_1 RP-HPLC Separation L_Lys L-Lysine Diastereomer_L_L L-Lys-L-FDAA Diastereomer L_Lys->Diastereomer_L_L D_Lys D-Lysine (target) Diastereomer_D_L D-Lys-L-FDAA Diastereomer D_Lys->Diastereomer_D_L Marfeys Marfey's Reagent (L-FDAA) Marfeys->Diastereomer_L_L Marfeys->Diastereomer_D_L Separation Separation on Achiral Column Diastereomer_L_L->Separation Diastereomer_D_L->Separation Elution Baseline Resolution Separation->Elution Differential Retention

Caption: Indirect chiral separation workflow.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

A comprehensive assessment of crude H-D-Lys(2-CL-Z)-OH purity requires an integrated approach that utilizes the strengths of multiple analytical techniques.

  • RP-HPLC is essential for initial purity assessment and quantification of impurities.

  • LC-MS is crucial for identifying the molecular weights of the main product and its impurities, thus providing structural information.

  • Chiral Chromatography is indispensable for verifying the enantiomeric integrity of the D-lysine derivative.

By employing this multi-faceted strategy, researchers can ensure the quality and reliability of their synthetic peptides, leading to more robust and reproducible scientific outcomes. Adherence to these rigorous analytical principles is a cornerstone of good scientific practice in peptide research and drug development.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.

  • Overview of peptide and protein analysis by mass spectrometry. PubMed.

  • Peptide analysis using reverse phase liquid chromatography. Separation Science.

  • Reversed-phase isolation of peptides. PubMed.

  • Reverse-phase HPLC Peptide Purification. Creative Peptides.

  • Peptide Purification Process & Methods: An Overview. Bachem.

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.

  • Related impurities in peptide medicines. PubMed.

  • Amino Acid Chiral Analysis Services. BOC Sciences.

  • Peptide and protein analysis with mass spectrometry. ResearchGate.

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

  • Analytical methods and Quality Control for peptide products. Biosynth.

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs.

  • Peptide Purification and Product Analysis. AltaBioscience.

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Chromatography Online.

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.

  • What mass spectrometry methods are used for peptide identification. BGI-PT.

  • Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation. Benchchem.

  • Investigation of Impurities in Peptide Pools. MDPI.

  • Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE.

  • Typical examples of impurities observed in synthesized peptides. ResearchGate.

  • Peptide Isolation & Purification Techniques. Waters Corporation.

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide.

  • Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem. Sigma-Aldrich.

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Boc-Lys(2-Cl-Z)-OH (cryst) Novabiochem. Sigma-Aldrich.

  • Fmoc-Lys(2-Cl-Z)-OH.

  • H-Lys(Z)-OH. Sigma-Aldrich.

  • Boc-D-Lys(2-ClZ)-OH. Advanced ChemTech.

  • Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec Peptides.

  • Boc-Lys(2-Cl-Z)-OH. Sigma-Aldrich.

  • PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment (PPE) for Handling H-D-Lys(2-CL-Z)-OH

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals handling H-D-Lys(2-CL-Z)-OH. Our focus exte...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals handling H-D-Lys(2-CL-Z)-OH. Our focus extends beyond mere product specifications to ensure you are equipped with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, causal understanding of the necessary precautions, operational steps, and disposal protocols.

Foundational Safety Assessment: Understanding the Compound

H-D-Lys(2-CL-Z)-OH, or N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a standard building block used in Boc solid-phase peptide synthesis (SPPS).[1] The key components influencing its hazard profile are the D-lysine backbone, the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine, and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the epsilon-amine.[2]

While specific toxicity data for H-D-Lys(2-CL-Z)-OH is not extensively documented, a thorough risk assessment can be conducted by examining its constituent parts and the chemicals required for its use, particularly during the deprotection step. The solid compound is a powder, and like many fine chemical powders, it poses a primary risk of inhalation and potential irritation to the skin and eyes.[3]

The most significant hazards arise during the removal of the 2-Cl-Z protecting group, a procedure that requires highly corrosive and toxic reagents such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trifluoroacetic acid (TFA).[2][4][5] Therefore, this guide delineates between handling the stable solid compound and the high-risk deprotection phase.

Core PPE for Handling Solid H-D-Lys(2-CL-Z)-OH

When handling the powdered form of H-D-Lys(2-CL-Z)-OH for activities such as weighing, preparing solutions, or adding to a reaction vessel, the primary objective is to prevent inhalation of airborne particulates and avoid skin and eye contact.[3]

Data Presentation: Recommended PPE for Standard Handling
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or safety goggles.[6]Protects mucous membranes of the eyes from irritation by airborne dust particles or accidental splashes.[7]
Hand Protection Nitrile or neoprene gloves.[7]Provides a chemical-resistant barrier to prevent skin contact. Check manufacturer's compatibility charts for specific solvents used.
Body Protection Buttoned laboratory coat with sleeves that reach the wrists.[6]Protects skin and personal clothing from contamination with the chemical powder.[6]
Respiratory Protection A disposable N95 dust mask or equivalent.Recommended when weighing or handling quantities that may generate dust to prevent inhalation of fine particulates.[8]
Footwear Closed-toe and heel, slip-resistant shoes.[6]Protects feet from spills and dropped objects.[6]

Enhanced PPE and Controls for Deprotection Protocols

The deprotection of the 2-Cl-Z group is the highest-risk operation involving this compound.[9] Reagents like HF and TFA are extremely corrosive and toxic. Operations involving these chemicals must be performed within a certified chemical fume hood.

Key Considerations for Deprotection:
  • Engineering Controls: A properly functioning chemical fume hood is mandatory to contain toxic vapors.[10] Ensure eyewash stations and safety showers are immediately accessible.[3]

  • Specialized Gloves: Standard nitrile gloves are insufficient for handling reagents like HF. Heavy-duty butyl or neoprene gloves are required. Double-gloving (an inner nitrile glove with a heavy-duty outer glove) is a common practice.[11]

  • Advanced Respiratory Protection: A full-face respirator with an acid gas cartridge may be necessary, especially when working with HF.[11]

  • Full Body Protection: A chemical-resistant apron or suit should be worn over the lab coat to protect against splashes of corrosive acids.[12]

  • Face Shield: A full-face shield worn over safety goggles provides an additional layer of protection for the eyes and face.[7][11]

Procedural Guidance and Workflows

Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent cross-contamination and exposure.

Experimental Protocol: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on closed-toe shoes.

    • Put on the laboratory coat and fasten all buttons.

    • Put on eye protection (safety glasses/goggles).

    • Put on the appropriate respiratory protection (e.g., N95 mask), ensuring a proper seal.

    • Wash hands thoroughly.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[6]

    • Remove the laboratory coat, folding it inward to contain any contaminants.

    • Wash hands thoroughly.

    • Remove eye and respiratory protection.

    • Wash hands again.

Visualization: Standard Handling Workflow

This diagram outlines the logical flow for safely handling the solid H-D-Lys(2-CL-Z)-OH powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials prep1->prep2 prep3 Don Appropriate PPE (See Table 1) prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Cap and Secure Reaction handle2->handle3 clean1 Clean Work Area (Wipe Down Surfaces) handle3->clean1 Complete Handling clean2 Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose of Contaminated PPE in Designated Bin clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling solid H-D-Lys(2-CL-Z)-OH.

Spill, Exposure, and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation (Dust): Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[13]

  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material, avoiding dust generation.[3] Place into a sealed, labeled container for disposal.[14] Clean the spill area with a damp cloth.

  • Major Spill: Evacuate the area and alert emergency responders.[12]

Disposal Plan

The disposal of chemical waste must comply with local, state, and federal regulations.

  • Unused Compound and Contaminated Solids:

    • Collect unused H-D-Lys(2-CL-Z)-OH and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed waste container.

    • This container should be designated for "Non-halogenated Solid Chemical Waste" unless mixed with halogenated solvents.

  • Contaminated PPE:

    • Disposable gloves, masks, and other contaminated items should be placed in a designated hazardous waste container immediately after use.[6]

  • Liquid Waste (from Deprotection):

    • Waste from deprotection steps containing TFA or other acids is considered hazardous. It must be collected in a separate, labeled container for "Corrosive/Acidic Halogenated Organic Waste."

    • Never mix incompatible waste streams.

Visualization: Waste Disposal Workflow

This diagram illustrates the decision-making process for proper waste segregation.

G start Generated Waste q1 Is the waste liquid or solid? start->q1 solid_waste Solid Waste q1->solid_waste Solid liquid_waste Liquid Waste q1->liquid_waste Liquid solid_bin Dispose in Labeled Solid Chemical Waste Bin solid_waste->solid_bin q2 Does liquid contain TFA/HF/Strong Acid? liquid_waste->q2 acid_waste_bin Dispose in Labeled Corrosive/Acidic Waste Container q2->acid_waste_bin Yes solvent_waste_bin Dispose in Appropriate Solvent Waste Container q2->solvent_waste_bin No

Caption: Decision tree for waste segregation.

References

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 2-Chlorobenzyl chloride - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet: H-L-Lys-OH · HCl - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET. (2008, March 31).
  • Standard Operating Procedure for Personal Protective Equipment for CL2 Laboratories - Nipissing University. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • Fmoc-Lys(2-Cl-Z)-OH [133970-31-7]. (n.d.).
  • Safety Data Sheet (SDS) - Anaspec. (2021, February 17).
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. (n.d.).
  • L-lysine - Safety Data Sheet. (n.d.).
  • Safety Data Sheet Product name: L-LYSINE MONOHYDROCHLORIDE - Lupin Systems. (2021, February 26).
  • Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 - Sigma-Aldrich. (n.d.).
  • Boc-D-Lys(2-Cl-Z)-OH [57096-11-4] - Aapptec Peptides. (n.d.).
  • Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z - Aapptec Peptides. (n.d.).
  • Boc-Lys(2-Cl-Z)-OH [54613-99-9] - Aapptec Peptides. (n.d.).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Boc-Lys(2-Cl-Z)-OH | CAS 54613-99-9 | SCBT. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Experimental Procedures - The Royal Society of Chemistry. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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